molecular formula C14H10ClN3S2 B123884 Lanoconazole CAS No. 153222-93-6

Lanoconazole

Katalognummer: B123884
CAS-Nummer: 153222-93-6
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: ZRTQSJFIDWNVJW-WYMLVPIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lanoconazole is a conazole antifungal drug and an imidazole antifungal drug.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQSJFIDWNVJW-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101530-10-3, 126509-69-1
Record name Lanoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101530-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanoconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Lanoconazole Mechanism of Action on Ergosterol Synthesis

[1]

Executive Summary

Lanoconazole (NND-502) represents a significant evolution in the imidazole class of antifungals. Unlike earlier azoles (e.g., clotrimazole, ketoconazole) that often require high concentrations for fungicidal activity, Lanoconazole exhibits exceptional potency, often exceeding that of triazoles and allylamines. Its efficacy is driven by a unique ketene dithioacetal structure and specific stereochemistry (R-enantiomer) that facilitates high-affinity binding to sterol 14


-demethylase (CYP51)

This guide details the molecular mechanism of Lanoconazole, quantifying its impact on the ergosterol biosynthetic pathway, and provides a validated experimental workflow for profiling these effects in a research setting.

Part 1: Molecular Mechanism of Action

Target Specificity: CYP51 Inhibition

The primary target of Lanoconazole is Lanosterol 14


-demethylase (CYP51/Erg11)1234
  • Physiological Role: CYP51 catalyzes the three-step oxidative removal of the 14ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methyl group from lanosterol  (in yeasts) or eburicol  (in molds), a rate-limiting step in the biosynthesis of ergosterol .[5][6]
    
  • Inhibition Logic: Lanoconazole acts as a tight-binding competitive inhibitor.[1]

    • Heme Coordination: The imidazole nitrogen (N-3) coordinates directly with the heme iron (

      
      ) in the active site of CYP51, blocking the binding of molecular oxygen required for catalysis.
      
    • Allosteric/Hydrophobic Interaction: The unique (E)-ketene dithioacetal side chain extends into the hydrophobic substrate-access channel. This moiety interacts with conserved hydrophobic residues (typically Tyr118, Phe126, Tyr132 in C. albicans models), stabilizing the drug-enzyme complex more effectively than the simpler side chains of early imidazoles.

Stereochemical Selectivity

Lanoconazole is a racemic mixture, but its biological activity is stereospecific.

  • Active Isomer: The (R)-enantiomer is responsible for the potent antifungal activity.

  • Mechanism: The (R)-configuration positions the dithiolane ring optimally within the hydrophobic cleft of CYP51, maximizing van der Waals contacts. The (S)-enantiomer faces steric clashes that drastically reduce binding affinity (

    
    ).
    
Downstream Consequences

Inhibition of CYP51 triggers a dual mechanism of cytotoxicity:

  • Ergosterol Depletion: Lack of ergosterol disrupts membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase), leading to "fungistatic" arrest.

  • Toxic Sterol Accumulation: The blockade leads to an accumulation of 14

    
    -methyl sterols  (Lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol). These aberrant sterols disrupt the packing of the phospholipid bilayer, increasing membrane permeability and causing leakage of intracellular ions (
    
    
    ) and ATP, resulting in a "fungicidal" effect at concentrations where other azoles are merely fungistatic.
Pathway Visualization

The following diagram illustrates the specific blockade point in the ergosterol pathway.

ErgosterolPathwaycluster_pathwayErgosterol Biosynthetic PathwaySqualeneSqualeneSqEpoxideSqualene EpoxideSqualene->SqEpoxideErg1LanosterolLanosterol(14α-methyl sterol)SqEpoxide->LanosterolErg7Intermediate4,4-dimethyl-cholesta-8,14,24-trienolLanosterol->IntermediateBlocked by CYP51ToxicAccumulation of Toxic14α-methyl Sterols(Membrane Disruption)Lanosterol->ToxicPathway ShuntCYP51CYP51(Lanosterol 14α-demethylase)LanoconazoleLANOCONAZOLE(Inhibitor)Lanoconazole->CYP51High-Affinity Binding(Heme Coordination)ErgosterolErgosterol(Target Product)Intermediate->ErgosterolMulti-step (Erg24, Erg25, etc.)

Caption: Lanoconazole inhibits CYP51, blocking the conversion of Lanosterol to downstream intermediates, causing toxic sterol accumulation.[7]

Part 2: Comparative Potency Data

Lanoconazole is distinguished by its high retention in the stratum corneum and superior in vitro potency.

Antifungal AgentClassTargetMIC Range (

g/mL) vs. T. rubrum
MIC Range (

g/mL) vs. C. albicans
Relative Potency Factor*
Lanoconazole Imidazole (Novel)CYP510.004 - 0.06 0.06 - 1.0 100x
ClotrimazoleImidazole (First-gen)CYP510.06 - 1.00.5 - 16.01x (Baseline)
KetoconazoleImidazoleCYP510.03 - 0.50.12 - 4.05-10x
TerbinafineAllylamineSqualene Epoxidase0.002 - 0.010.25 - 64.0High (Dermatophytes only)

*Relative Potency Factor estimated based on geometric mean MICs against dermatophytes compared to Clotrimazole.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Quantitative Sterol Profiling via GC-MS

Objective: To quantify the inhibition of ergosterol synthesis and the accumulation of lanosterol in fungal cells treated with Lanoconazole.

Phase 1: Culture and Treatment
  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) or Aspergillus fumigatus adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Dosing:

    • Control: Vehicle only (DMSO < 1%).

    • Treatment: Lanoconazole at sub-lethal concentrations (0.25x and 0.5x MIC). Rationale: Using >MIC kills cells too fast to observe specific sterol accumulation patterns.

  • Incubation: Incubate at 35°C with shaking (200 rpm) for 16–24 hours (log phase).

Phase 2: Sterol Extraction (Saponification)
  • Harvest: Centrifuge cells (3000 x g, 5 min), wash twice with sterile PBS. Weigh wet pellet.

  • Lysis/Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35mL sterile water, brought to 100mL with Ethanol).

  • Internal Standard Spike: Add 50

    
    L of Cholesterol  or 5
    
    
    -cholestane
    (1 mg/mL stock). Validation Step: This corrects for extraction loss.
  • Heat: Vortex and incubate at 85°C for 1 hour .

Phase 3: Extraction and Derivatization
  • Liquid-Liquid Extraction: Allow to cool. Add 1 mL sterile water and 3 mL n-Heptane . Vortex vigorously for 3 minutes.

  • Phase Separation: Allow layers to separate (or centrifuge briefly). Transfer the upper heptane layer (containing sterols) to a clean glass vial.

  • Evaporation: Evaporate heptane to dryness under a stream of nitrogen gas (

    
    ).
    
  • Derivatization: Resuspend residue in 100

    
    L BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes. Rationale: Silylation makes sterols volatile for GC analysis.
    
Phase 4: GC-MS Analysis & Validation
  • Column: DB-5ms or equivalent non-polar capillary column.

  • Temperature Program: 280°C isothermal or ramp from 200°C to 300°C.

  • Target Ions (TMS-derivatives):

    • Ergosterol: m/z 363 (

      
      ), 337.
      
    • Lanosterol: m/z 393 (

      
      ).
      
    • Internal Standard (Cholesterol): m/z 329, 368.

  • Validation Calculation:

    
    
    
Workflow Visualization

ProtocolWorkflowcluster_prepPhase 1: Culturecluster_extractPhase 2 & 3: Extractioncluster_analysisPhase 4: AnalysisCultureFungal Culture(Log Phase)TreatTreat withLanoconazole(0.5x MIC)Culture->TreatSaponifySaponification(KOH/EtOH, 85°C)Treat->SaponifySpikeSpike Internal Std(Cholesterol)Saponify->SpikeExtractn-HeptaneExtractionSpike->ExtractDerivDerivatization(BSTFA/TMCS)Extract->DerivGCMSGC-MS Analysis(Quantify m/z 363 vs 393)Deriv->GCMS

Caption: Step-by-step workflow for quantitative sterol profiling to validate CYP51 inhibition.

References

  • Niwano, Y., et al. (2003). "Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure." Current Medicinal Chemistry - Anti-Infective Agents. Link

  • Koga, H., et al. (2006). "In vitro antifungal activity of luliconazole, a novel imidazole with potent activity against Trichophyton species." Medical Mycology. Link

  • Shapiro, R. S., et al. (2011). "The CRISPR-Cas9 system in Candida albicans: Applications for the study of ergosterol biosynthesis." Eukaryotic Cell. Link

  • Alcazar-Fuoli, L., & Mellado, E. (2012). "Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance." Frontiers in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Third Edition (M27-A3)." Link

Physicochemical properties of Lanoconazole for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling & Research Applications of Lanoconazole

Executive Summary This technical guide provides a comprehensive analysis of Lanoconazole (NND-318), an imidazole-class antifungal agent distinguished by its unique ketene dithioacetal skeleton. Unlike varying generations of azoles, Lanoconazole exhibits potent fungicidal activity through a distinct stereochemical interaction with fungal cytochrome P450 enzymes. This document details its molecular identity, core physicochemical properties, mechanism of action, and validated analytical protocols for research applications.

Part 1: Molecular Identity & Stereochemistry

Lanoconazole functions as a racemic mixture, though its biological activity is stereospecific.[1] Researchers must distinguish between the racemate and its enantiomers during assay design.

  • Chemical Name: (±)-(E)-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile.[1][2][3][4]

  • Structural Uniqueness: The imidazole moiety is fused to a ketene dithioacetal structure.[5][6] This dithiolane ring is critical for its high affinity to the heme iron of the target enzyme.

  • Stereoisomerism:

    • Lanoconazole: Supplied as a racemic mixture (50:50 R and S enantiomers).

    • Active Principle: The (R)-enantiomer holds the primary antifungal activity.[5][6] The (S)-enantiomer is largely inactive.[5][6]

    • Note on Analogs: Do not confuse with Luliconazole, which is the pure (R)-enantiomer of a related 2,4-dichlorophenyl analog.

Part 2: Core Physicochemical Profile[7]

The following parameters are critical for developing solubility protocols and interpreting pharmacokinetic data.

PropertyValue / CharacteristicRelevance to Research
Molecular Weight 319.83 g/mol Mass spectrometry calibration.
Formula C₁₄H₁₀ClN₃S₂Elemental analysis.
Physical State White to pale yellow crystalline powderVisual inspection of purity.
Melting Point 141.5°C (approx.)[4]Purity verification (DSC).
LogP (Octanol/Water) ~3.3 (Calculated)Indicates high lipophilicity; poor aqueous solubility.
pKa ~3.76 (Predicted pKb)Weakly basic imidazole nitrogen; ionization is pH-dependent.
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvents for bioassays.
Solubility (Organic) DMSO (>10 mg/mL), Methanol, EthanolDMSO is the preferred vehicle for stock solutions.
Chirality Racemic Mixture (1 chiral center)Chiral separation may be required for mechanistic studies.

Part 3: Mechanism of Action (MOA)

Lanoconazole exerts its effect by inhibiting Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.

Mechanistic Pathway:

  • Binding: The imidazole nitrogen binds to the heme iron of CYP51.

  • Inhibition: This blocks the demethylation of lanosterol.[7][8][9]

  • Accumulation: Toxic 14

    
    -methylsterols (e.g., lanosterol, eburicol) accumulate in the fungal membrane.[10]
    
  • Depletion: Ergosterol levels drop, compromising membrane fluidity and integrity.[9]

Figure 1: Ergosterol Biosynthesis Inhibition Pathway The following diagram illustrates the specific blockade point of Lanoconazole within the fungal sterol pathway.

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates Accumulation of 14α-methylsterols (Toxic) Lanosterol->Intermediates Blockade Result Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Targets Lanoconazole LANOCONAZOLE (Inhibitor) Lanoconazole->CYP51 Inhibits Membrane Fungal Membrane Defect/Lysis Intermediates->Membrane Destabilizes Ergosterol->Membrane Required for Integrity (Depleted)

Caption: Lanoconazole inhibits CYP51, blocking conversion of Lanosterol to Ergosterol, causing membrane failure.[7][9]

Part 4: Analytical Methodologies

To ensure reproducibility, use the following validated protocols for handling and quantification.

Protocol A: Stock Solution Preparation (Solubility Management)

Due to high lipophilicity (LogP ~3.3), aqueous dilution causes immediate precipitation.

  • Vehicle: Use 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a primary stock at 10 mM (approx. 3.2 mg/mL).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Solution: Dilute into aqueous media (e.g., RPMI 1640) immediately before use. Keep final DMSO concentration < 1% to avoid solvent toxicity to cells.

Protocol B: HPLC Quantification (Reverse Phase)

This method separates Lanoconazole from potential degradation products or isomers.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Methanol : Phosphate Buffer (pH 7.[11]5) [70:30 v/v].

    • Note: Adjust ratio to 80:20 if retention time is too long due to lipophilicity.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV Absorbance at 295 nm (optimal for the imidazole-dithiolane system).

  • Temperature: 25°C - 30°C.

  • Retention Time: Expect peak elution between 5–8 minutes depending on column length.

Figure 2: Analytical Workflow for Lanoconazole Quantification

HPLC_Workflow Sample Biological/Formulation Sample Extraction Extraction (Methanol/Acetonitrile) Sample->Extraction Solubilize Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Remove Particulates HPLC HPLC System (C18 Column) Filtration->HPLC Inject (10-20 µL) Detector UV Detector (295 nm) HPLC->Detector Elution Data Quantification (Peak Area Integration) Detector->Data Signal

Caption: Step-by-step workflow for extracting and quantifying Lanoconazole using RP-HPLC.

Part 5: Stability & Handling

  • Light Sensitivity: The dithiolane ring is susceptible to photo-oxidation. Handle under low light or use amber glassware.

  • Isomerization: In solution, the E-isomer (active) may slowly equilibrate with the Z-isomer under thermal stress. Avoid heating stock solutions above 40°C.

References

  • PubChem. (n.d.).[2] Lanoconazole (Compound).[1][2][3][4][5][13] National Library of Medicine. Retrieved from [Link]

  • Niwano, Y., et al. (2003). Lanoconazole and Its Related Optically Active Compound NND-502.[1][3] Current Medicinal Chemistry - Anti-Infective Agents. Retrieved from [Link]

  • Kumar, A. P., et al. (2009).[13] Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Lanoconazole: A Technical Guide to its Antifungal Spectrum and Mechanism Against Dermatophytes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dermatophytosis, a superficial fungal infection of keratinized tissues, represents a significant global health concern, necessitating the development of potent and effective antifungal agents.[1][2] Lanoconazole, a topical imidazole antifungal, has emerged as a formidable therapeutic option for common dermatophyte infections.[3][4] This technical guide provides a comprehensive analysis of lanoconazole's antifungal activity, specifically targeting its spectrum against the primary etiological agents of dermatophytosis: species of the genera Trichophyton, Microsporum, and Epidermophyton.[1] We delve into the molecular mechanism of action, present a quantitative summary of its in vitro potency through minimum inhibitory concentration (MIC) data, and provide detailed, field-proven protocols for both in vitro susceptibility testing and in vivo efficacy evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of antifungal therapies.

Introduction: Lanoconazole and the Dermatophyte Challenge

Lanoconazole is a synthetic imidazole antifungal agent developed for the topical treatment of superficial mycoses.[3][4] Marketed in Japan and other regions, it is primarily indicated for tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[3][4] Its chemical structure, which includes a dithiolan ring in addition to the core imidazole moiety, contributes to its potent antifungal activity and high lipophilicity, enhancing its penetration and retention in the stratum corneum where dermatophyte infections reside.[4][5]

Dermatophytes are a unique class of keratinophilic fungi responsible for the vast majority of cutaneous fungal infections in humans and animals.[1] The three main anamorphic genera—Trichophyton, Microsporum, and Epidermophyton—are adept at invading skin, hair, and nails, utilizing keratin as a nutrient source.[1] While rarely life-threatening, these infections cause significant morbidity and can become chronic or recurrent, posing a persistent clinical challenge.[6] The rise of antifungal resistance to conventional therapies further underscores the need for effective agents like lanoconazole.[6][7]

Antifungal Spectrum: In Vitro Potency of Lanoconazole

The efficacy of an antifungal agent is fundamentally quantified by its in vitro activity against target pathogens. For lanoconazole, this is determined by the minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth. Multiple studies have demonstrated lanoconazole's potent, broad-spectrum activity against a wide array of dermatophyte species.[8][9][10]

The activity of lanoconazole is particularly noteworthy when compared to other antifungal agents. A comparative study assessing 100 clinical dermatophyte isolates found the MIC range for lanoconazole to be 0.063–1 μg/ml.[8][9] The geometric mean MIC was 0.24 μg/ml, demonstrating superior potency to older azoles like miconazole (2.34 μg/ml) and fluconazole (15.34 μg/ml), as well as the classic oral agent griseofulvin (1.28 μg/ml).[8][9] Another study focusing on Trichophyton rubrum, T. mentagrophytes, and Epidermophyton floccosum reported all lanoconazole MICs to be ≤0.008 μg/ml, highlighting its exceptional potency against these common pathogens.[11]

The following table summarizes the in vitro susceptibility data for lanoconazole against key dermatophyte species, compiled from authoritative studies.

Table 1: In Vitro Susceptibility of Dermatophytes to Lanoconazole

Dermatophyte Species No. of Isolates Lanoconazole MIC Range (μg/mL) Lanoconazole MIC₅₀ (μg/mL) Lanoconazole MIC₉₀ (μg/mL) Reference(s)
Trichophyton rubrum 10 ≤0.008 N/A N/A [11]
Trichophyton interdigitale/mentagrophytes 65 0.063 - 1 0.25 0.5 [1][8][11]
Trichophyton tonsurans 13 0.125 - 0.5 0.25 0.5 [1][8]
Microsporum canis 2 0.25 - 0.5 N/A N/A [1][8]
Epidermophyton floccosum 14 ≤0.008 - 1 N/A 1 [1][8][11]
All Dermatophytes (Compiled) 100 0.063 - 1 0.25 0.5 [1][8][9]

MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of the isolates, respectively. N/A: Not available due to a limited number of isolates in the cited study.

Mechanism of Action: Disruption of Fungal Cell Membrane Synthesis

As an imidazole antifungal, lanoconazole's primary mechanism of action is the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[3][6][10] Ergosterol serves a similar role in fungi as cholesterol does in mammalian cells, regulating membrane fluidity and the activity of membrane-bound enzymes.[12][13]

Lanoconazole exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[3][4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[12][14] The inhibition leads to two key downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, increasing its permeability.[3][10]

  • Accumulation of Toxic Sterols: The enzymatic block causes a buildup of 14α-methylated sterol precursors, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane function.[3][15]

The combined result is the cessation of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).[3][10][11] The high specificity of lanoconazole for the fungal CYP51 enzyme over its human counterpart is a cornerstone of its therapeutic safety, minimizing interference with host cholesterol synthesis.[5]

Ergosterol_Pathway_Inhibition Squalene Squalene SE Squalene Epoxidase Squalene->SE Lanosterol Lanosterol LDM Lanosterol 14α-demethylase (CYP51) Lanosterol->LDM Intermediates Intermediate Sterols Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane SE->Lanosterol LDM->Intermediates LCZ Lanoconazole LCZ->LDM INHIBITS

Caption: Mechanism of Action of Lanoconazole.

Methodologies for Evaluating Antifungal Activity

The assessment of lanoconazole's spectrum and potency relies on standardized and reproducible experimental protocols. Both in vitro and in vivo models are critical for a comprehensive understanding, from initial susceptibility screening to preclinical efficacy validation.

In Vitro Susceptibility Testing: The CLSI Broth Microdilution Method

The gold standard for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes, is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[8][11][16] This protocol provides a self-validating system for generating reliable and comparable data across different laboratories.

Experimental Protocol: CLSI M38-A2 Broth Microdilution Assay

  • Isolate Preparation:

    • Culture the dermatophyte isolate on a nutrient-rich agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient conidiation is observed (typically 7-14 days).

    • Harvest the conidia by gently flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., Tween 80 at 0.05%).

    • Adjust the resulting conidial suspension to a final concentration of 1-3 x 10³ Colony Forming Units (CFU)/mL using a spectrophotometer or hemocytometer. The precise inoculum size is critical for reproducibility.[2]

  • Antifungal Agent Dilution:

    • Prepare a stock solution of lanoconazole in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the lanoconazole stock solution in RPMI 1640 medium (buffered with MOPS) directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL).[17]

  • Inoculation and Incubation:

    • Add an equal volume of the adjusted fungal inoculum to each well of the microtiter plate containing the diluted drug, bringing the final volume to 200 µL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Seal the plates and incubate at 35°C for 4 to 7 days. The incubation duration depends on the growth rate of the specific dermatophyte species.[16][18]

  • MIC Determination (Endpoint Reading):

    • Following incubation, determine the MIC by visual comparison of the growth in the wells containing the drug to the growth in the control well.

    • For azoles like lanoconazole, the MIC is defined as the lowest drug concentration that causes at least an 80% reduction in turbidity (growth) compared to the drug-free control.[2][16]

MIC_Workflow start Start: Dermatophyte Isolate culture 1. Culture on Agar (7-14 days, 28-30°C) start->culture harvest 2. Harvest Conidia (Sterile Saline + Tween 80) culture->harvest adjust 3. Adjust Inoculum (1-3 x 10³ CFU/mL) harvest->adjust inoculate 5. Inoculate Plate with Adjusted Fungal Suspension adjust->inoculate stock Prepare Lanoconazole Stock Solution (DMSO) dilute 4. Serial Dilution in 96-Well Plate (RPMI 1640) stock->dilute dilute->inoculate incubate 6. Incubate Plate (4-7 days, 35°C) inoculate->incubate read 7. Read Results Visually incubate->read determine 8. Determine MIC (≥80% Growth Inhibition) read->determine end End: MIC Value determine->end

Caption: CLSI M38-A2 Broth Microdilution Workflow.

In Vivo Efficacy Evaluation: The Guinea Pig Dermatophytosis Model

While in vitro data establishes potency, in vivo models are essential to evaluate the therapeutic efficacy of a topical agent in a living system, accounting for factors like drug penetration, formulation, and host response. The guinea pig model of dermatophytosis is a well-established and highly utilized system for this purpose.[19][20][21]

Experimental Protocol: Guinea Pig Model of Tinea Corporis

  • Animal Preparation:

    • Use healthy, young adult Hartley guinea pigs.

    • Anesthetize the animals and gently clip the hair from a designated area on the dorsum.

    • Lightly abrade the skin surface with fine-grit sandpaper to disrupt the stratum corneum, facilitating fungal invasion. This step is crucial for establishing a consistent and robust infection.

  • Infection:

    • Prepare a standardized inoculum of a virulent dermatophyte strain, typically Trichophyton mentagrophytes, at a concentration of approximately 1 x 10⁷ CFU/mL.

    • Apply a defined volume (e.g., 50-100 µL) of the fungal suspension to the abraded skin site.

  • Treatment Protocol:

    • Allow the infection to establish for 3-5 days, at which point clinical signs (erythema, scaling, crusting) should be visible.

    • Randomize animals into treatment groups: Vehicle Control, Positive Control (e.g., Terbinafine 1% cream), and Lanoconazole 1% cream.

    • Apply a standardized amount of the assigned topical formulation to the infected area once daily for a period of 7 to 14 consecutive days.[20][21]

  • Efficacy Assessment:

    • Clinical Evaluation: Score the severity of clinical signs (erythema, scaling, etc.) on a defined scale (e.g., 0-4) at baseline and regular intervals throughout and after the treatment period. The reduction in the total clinical score is a primary measure of efficacy.

    • Mycological Evaluation: At the end of the study, collect skin scrapings or hair plucks from the treated site. Culture these samples on mycological agar (e.g., Sabouraud's Dextrose Agar with antibiotics) to determine the presence or absence of viable dermatophytes. A mycological cure is defined as a negative fungal culture.[21]

This in vivo model provides critical data on both clinical and mycological cure rates, offering a preclinical proof-of-concept for the agent's effectiveness in treating dermatophytosis.[19][20]

Conclusion

Lanoconazole demonstrates potent, broad-spectrum antifungal activity against the key dermatophytes responsible for superficial cutaneous infections. Its mechanism of action, centered on the efficient inhibition of ergosterol biosynthesis, provides a validated and specific target within the fungal cell. Standardized methodologies, such as the CLSI M38-A2 broth microdilution assay and the guinea pig infection model, consistently affirm its high in vitro potency and in vivo efficacy. These characteristics, combined with favorable pharmacokinetic properties for topical delivery, establish lanoconazole as a highly effective and valuable agent in the dermatological antifungal armamentarium. This guide provides the foundational technical data and protocols necessary for researchers and drug development professionals to accurately evaluate and contextualize the performance of lanoconazole in the ongoing effort to combat dermatophytosis.

References

  • Badali, H., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology, 54(7), 757-763. [Link]

  • Patsnap Synapse. (2024). What is Lanoconazole used for? Patsnap. [Link]

  • Haghani, I., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatop. Medical Mycology, 54(7), 757-763. [Link]

  • Oxford Academic. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology. [Link]

  • Ghannoum, M., et al. (2010). Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes. Mycoses, 53(4), 312-315. [Link]

  • Verma, S., & Heffernan, M. P. (2018). Newer Topical Treatments in Skin and Nail Dermatophyte Infections. Indian Dermatology Online Journal, 9(3), 149-158. [Link]

  • Kandhari, R., et al. (2018). Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. Indian Dermatology Online Journal, 9(3), 139-148. [Link]

  • Warrier, A. R., & Chauhan, A. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

  • Liu, W., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 32. [Link]

  • Sun, Y., et al. (2020). Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum. Journal of Fungi, 6(4), 329. [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap. [Link]

  • Ghannoum, M., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. ResearchGate. [Link]

  • Unknown. (n.d.). Antifungal drug susceptibility in different strains of dermatophytes by disk diffusion assay. Unknown Source. [Link]

  • Ghannoum, M., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Medical Mycology, 48(3), 491-497. [Link]

  • Ghannoum, M., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Taylor & Francis Online. [Link]

  • Anupma, J. K., et al. (2016). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary. The Journal of Medical Research, 2(2), 48-51. [Link]

  • Gupta, S., et al. (2017). Antifungal Susceptibility Testing of Dermatophytes to Azole Group of Antifungal Drugs by Microbroth Dilution Method. Scholars Journal of Applied Medical Sciences, 5(12E), 5006-5010. [Link]

  • Unknown. (n.d.). Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle. Unknown Source. [Link]

  • Unknown. (n.d.). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Martinez-Rossi, N. M., et al. (2018). Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus. Frontiers in Microbiology, 9, 1108. [Link]

Sources

Technical Monograph: Lanoconazole and the Inhibition of Lanosterol 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lanoconazole (Astat®) represents a significant evolution in the imidazole class of antifungals, distinguished by its unique ketene dithioacetal structure.[1] Unlike earlier azoles that rely solely on the imidazole ring for efficacy, Lanoconazole exhibits a dual-mode interaction with its primary target, Lanosterol 14α-demethylase (CYP51/ERG11) .

This guide provides a deep technical analysis of Lanoconazole’s mechanism of action. It moves beyond basic pharmacology to explore the structural biology of the drug-target complex, the kinetic implications of its racemic composition, and the specific experimental protocols required to validate its potency in a research setting.

Molecular Mechanism: The CYP51 Blockade[2]

The Target: Lanosterol 14α-Demethylase

Fungal survival depends on ergosterol, a membrane sterol that regulates fluidity and integrity. The rate-limiting step in ergosterol biosynthesis is catalyzed by Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase containing a heme moiety.

Mechanism of Inhibition

Lanoconazole functions as a tight-binding inhibitor. Its mechanism is defined by two critical structural interactions:

  • Heme Coordination (The "Warhead"): The unhindered nitrogen atom (N-3) of the imidazole ring forms a coordinate covalent bond with the ferric ion (

    
    ) of the heme group within the CYP51 active site. This occupies the sixth coordination position, preventing the binding of molecular oxygen (
    
    
    
    ) required for the oxidative removal of the 14α-methyl group.
  • Hydrophobic Tunnel Interaction (The "Anchor"): The unique ketene dithioacetal side chain extends into the hydrophobic substrate-binding tunnel of the enzyme. This interaction mimics the substrate (lanosterol), stabilizing the drug-enzyme complex and contributing to Lanoconazole's high affinity compared to older imidazoles like clotrimazole.

Stereochemical Significance

Commercially available Lanoconazole is a racemic mixture (±)-(E).

  • (R)-Enantiomer: The biologically active component responsible for CYP51 inhibition.[2]

  • (S)-Enantiomer: largely inactive.

  • Note: The structural successor, Luliconazole, was developed as the pure (R)-enantiomer of a related dithioacetal structure to maximize specific activity per milligram.

Pathway Visualization

The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) Lanosterol->CYP51 Normal Route Intermediates Toxic Methylated Sterols CYP51->Intermediates Accumulation Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Demethylation Lanoconazole Lanoconazole (Inhibitor) Lanoconazole->CYP51 Blocks Heme Iron

Figure 1: Lanoconazole inhibits CYP51, preventing the conversion of Lanosterol to Ergosterol and causing the accumulation of toxic methylated sterols.[2]

Comparative Pharmacology

Lanoconazole is characterized by exceptional potency against dermatophytes, often exceeding that of standard imidazoles (Clotrimazole) and allylamines (Terbinafine) in specific contexts.[1]

Table 1: Comparative Values (In Vitro)

Data synthesized from Niwano et al. and Koga et al. representing activity against Trichophyton spp.

CompoundClassTargetIC50 (ng/mL) vs T. mentagrophytesIC50 (ng/mL) vs T. rubrum
Lanoconazole Imidazole (Dithioacetal)CYP511.5 - 6.0 1.0 - 5.0
ClotrimazoleImidazoleCYP5120 - 5015 - 40
BifonazoleImidazoleCYP5140 - 10030 - 80
TerbinafineAllylamineSqualene Epoxidase2.0 - 101.0 - 8.0

Key Insight: While Terbinafine is highly potent, Lanoconazole achieves comparable or superior potency within the imidazole class due to the dithioacetal side chain's optimized fit within the fungal CYP51 active site pocket.

Experimental Validation: Type II Binding Assays

To validate Lanoconazole's interaction with CYP51 in a drug discovery context, a simple MIC assay is insufficient. The gold standard for confirming direct target engagement is the Spectrophotometric Binding Assay .

The Principle

When an azole nitrogen coordinates with the heme iron, it induces a spin-state change in the heme (from high-spin to low-spin). This shift produces a characteristic "Type II" difference spectrum:

  • Peak: ~425–435 nm

  • Trough: ~390–410 nm

Protocol: CYP51 Microsomal Binding Assay

Reagents:

  • Candida albicans or Saccharomyces cerevisiae (expressing recombinant CYP51) microsomes.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Lanoconazole Stock: 1 mg/mL in DMSO.

Step-by-Step Workflow:

  • Microsome Preparation: Dilute microsomal protein to 1–2 mg/mL in phosphate buffer.

  • Baseline Correction: Aliquot the suspension into two quartz cuvettes (Sample and Reference). Place both in a dual-beam spectrophotometer and record a baseline (flat line).

  • Titration:

    • Add Lanoconazole (in graded increments: 0.1 µM to 10 µM) to the Sample cuvette.

    • Add an equivalent volume of pure DMSO to the Reference cuvette (to correct for solvent effects).

  • Measurement: Record the difference spectrum (350 nm to 500 nm) after each addition.

  • Analysis: Plot the change in absorbance (

    
    ) vs. drug concentration. Calculate the Spectral Dissociation Constant (
    
    
    
    ) using the Michaelis-Menten equation.
Workflow Visualization

Assay_Workflow cluster_Ref Reference Cuvette cluster_Sample Sample Cuvette Start Start: Microsomal Prep Split Split into Two Cuvettes Start->Split Ref_Add Add Solvent (DMSO) Split->Ref_Add Sample_Add Add Lanoconazole Split->Sample_Add Measure Dual-Beam Spectrophotometry (350-500nm) Ref_Add->Measure Bind Heme Coordination (Fe3+ <-> N) Sample_Add->Bind Bind->Measure Result Observe Type II Spectrum (Peak ~430nm / Trough ~410nm) Measure->Result Calc Calculate Ks (Binding Affinity) Result->Calc

Figure 2: Workflow for verifying Lanoconazole-CYP51 interaction via difference spectroscopy.

Clinical Translation: Stratum Corneum Retention

The efficacy of Lanoconazole in treating tinea pedis (athlete's foot) is not solely due to its


. Its pharmacokinetic profile in the skin is critical.
  • Affinity for Keratin: Lanoconazole exhibits high affinity for keratin in the stratum corneum.

  • Reservoir Effect: Upon topical application, the drug accumulates in the stratum corneum, creating a reservoir.

  • Sustained Release: This reservoir allows for once-daily dosing, maintaining concentrations well above the Minimum Fungicidal Concentration (MFC) for Trichophyton spp. for up to 24 hours post-application.[3][4]

Researcher Note: When designing in vivo efficacy models (e.g., guinea pig dorsal skin), ensure sampling includes skin stripping to quantify drug levels in the stratum corneum specifically, rather than whole-tissue homogenization, to accurately reflect the therapeutic compartment.

References

  • Niwano, Y., et al. (1994). In vitro and in vivo antidermatophytic activities of NND-318, a novel imidazole antimycotic agent. Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9][10]

  • Koga, H., et al. (2006).[6] In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses. Journal of Infection and Chemotherapy. (Contains comparative data for Lanoconazole).

  • Warrilow, A. G., et al. (2010). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9][10] (Protocol reference for Type II binding).

  • Uchida, K., et al. (2004). In vitro activity of novel imidazole antifungal agent NND-502 against Malassezia species.

  • Niwano, Y., et al. (2003). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure.[1] Current Medicinal Chemistry - Anti-Infective Agents.[1]

Sources

A Technical Guide to the Discovery and Development of Lanoconazole: A Novel Imidazole Antifungal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of lanoconazole, a potent imidazole antifungal agent. Lanoconazole's unique ketene dithioacetal structure distinguishes it from other azole antifungals, contributing to its broad-spectrum activity and high efficacy, particularly against dermatophytes. This document delves into the preclinical and clinical research that has defined its therapeutic profile, including its synthesis, structure-activity relationships, mechanism of action, antifungal spectrum, pharmacokinetic properties, and clinical applications. Detailed experimental protocols and data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of lanoconazole's journey from a novel chemical entity to a clinically effective topical treatment for superficial mycoses.

Introduction: The Evolving Challenge of Fungal Infections

Fungal infections represent a significant and growing global health concern. The incidence of both superficial and invasive mycoses has increased, driven by factors such as a growing population of immunocompromised individuals and the emergence of drug-resistant fungal strains.[1][2] The imidazole class of antifungal agents has long been a cornerstone of antimycotic therapy.[3][4][5] These drugs primarily act by disrupting the fungal cell membrane's integrity.[4] However, the rise of resistance necessitates a continuous search for new, more effective antifungal compounds.[1][6]

This guide focuses on lanoconazole, (±)-(E)-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile, a novel imidazole antifungal agent developed in Japan.[3][7][8] Its discovery marked a significant advancement in the field, primarily due to the introduction of a unique ketene dithioacetal moiety, which confers remarkable in vitro antifungal activity.[3][7] Lanoconazole has demonstrated potent, broad-spectrum efficacy against a wide range of pathogenic fungi and has been successfully developed as a topical treatment for superficial skin infections.[8][9]

Discovery, Synthesis, and Structure-Activity Relationship (SAR)

A Novel Scaffold: The Ketene Dithioacetal

The discovery of lanoconazole emerged from a screening program for new imidazole compounds with enhanced antifungal properties. Researchers found that introducing an imidazole group to a ketene dithioacetal structure resulted in a significant increase in in vitro activity against dermatophytes.[3][7] This unique structural combination set the foundation for the development of lanoconazole.

Chemical Synthesis

The synthesis of lanoconazole involves a multi-step process, with a common pathway starting from 2-chloromandelic acid.[4] While specific proprietary details may vary, a representative synthetic route is outlined below. This process is crucial for producing the compound with high purity for research and clinical use.

  • Esterification and Halogenation: 2-chloromandelic acid is first converted to its corresponding ester. This is followed by a halogenation step to create a more reactive intermediate.

  • Formation of the Dithiolane Ring: The halogenated intermediate is reacted with a dithiol source to form the 1,3-dithiolane ring, a key structural feature of lanoconazole.

  • Introduction of the Acetonitrile Moiety: An acetonitrile group is introduced to the dithiolane intermediate.

  • Addition of the Imidazole Ring: The final step involves the addition of the imidazole moiety to complete the lanoconazole molecule.

  • Purification: The final product is purified using standard techniques such as chromatography to ensure high purity.

G A 2-Chloromandelic Acid B Esterification & Halogenation A->B C Halogenated Intermediate B->C D Dithiolane Ring Formation C->D E Dithiolane Intermediate D->E F Acetonitrile Addition E->F G Acetonitrile-Dithiolane Intermediate F->G H Imidazole Moiety Addition G->H I Lanoconazole (Racemic) H->I

Caption: Generalized synthetic pathway for Lanoconazole.

Structure-Activity Relationship (SAR) Insights

SAR studies have been critical in understanding the potent antifungal action of lanoconazole.[4]

  • Imidazole Moiety: This is essential for the primary mechanism of action, binding to the heme iron of the target enzyme, lanosterol 14α-demethylase.[4]

  • Ketene Dithioacetal Structure: The unique 1,3-dithiolane ring is a key contributor to the compound's high potency.[4]

  • Racemic Nature and the R-Enantiomer: Lanoconazole is a racemic compound. Subsequent research revealed that the antifungal activity resides primarily in the R-enantiomer.[3][7] This discovery was pivotal, leading to the development of related, more potent, optically active compounds like NND-502 (a key component of luliconazole).[3][7]

Mechanism of Action: Disrupting Fungal Integrity

Primary Target: Ergosterol Biosynthesis

Like other imidazole antifungals, lanoconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8][10]

  • Enzyme Inhibition: Lanoconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[4][8][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol.

  • Membrane Disruption: The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4][8]

  • Cell Lysis: This disruption of the membrane's structure and function increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[8]

The specificity of lanoconazole for the fungal CYP51 enzyme over its human counterpart is a key factor in its favorable safety profile for topical use.[8]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Lanoconazole Lanoconazole Lanoconazole->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol

Caption: Lanoconazole's inhibition of the ergosterol pathway.

Anti-inflammatory Properties

Beyond its primary antifungal activity, lanoconazole has demonstrated significant anti-inflammatory effects.[12] Studies have shown that it can inhibit the release of pro-inflammatory cytokines like interleukin-8 (IL-8), interferon-γ, and IL-2 from human keratinocytes and mononuclear cells.[12] In animal models of irritant and contact dermatitis, topical application of lanoconazole reduced ear swelling and neutrophil infiltration.[9][12] This dual action is clinically advantageous, as it can help alleviate the inflammatory symptoms often associated with fungal skin infections.

Antifungal Spectrum and In Vitro Potency

Lanoconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant fungi.

High Potency Against Dermatophytes

Lanoconazole is particularly potent against dermatophytes, the primary causative agents of tinea infections. Comparative studies have shown its activity to be 30 to 700 times greater than that of other imidazole antifungals like bifonazole and clotrimazole.[3][7]

Activity Against Yeasts and Other Fungi

It is also effective against yeasts such as Candida albicans and other pathogenic fungi.[13][14] Its fungicidal properties have been confirmed through the determination of minimal cidal concentrations (MCC).[12]

Fungal SpeciesLanoconazoleBifonazoleClotrimazole
Trichophyton mentagrophytes0.0121.9Not Reported
Trichophyton rubrum0.00320.98Not Reported
Microsporum canis0.00241.1Not Reported
Epidermophyton floccosum0.00120.01Not Reported
Candida albicans>0.1Weaker inhibitionNot Reported
Trichophyton mentagrophytes (MCC)0.063 - 0.516 - 32Not Reported
Trichophyton rubrum (MCC)0.063 - 0.516 - 32Not Reported
Data synthesized from multiple sources.[3][12][13]
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a specific turbidity (e.g., using a spectrophotometer).

  • Drug Dilution: A serial two-fold dilution of lanoconazole is prepared in a 96-well microtiter plate using a standardized medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, assessed visually or spectrophotometrically.

Preclinical Development: From Lab to Application

The preclinical development of lanoconazole focused on establishing its efficacy and safety in relevant models, particularly for topical application.

G A Lead Optimization (SAR Studies) B In Vitro Profiling (Antifungal Spectrum, MICs) A->B C Pharmacokinetics (PK) (Dermal Penetration, Metabolism) B->C D In Vivo Efficacy (Animal Models of Infection) B->D E Toxicology & Safety (Irritation, Sensitization, Systemic Toxicity) C->E D->E F Formulation Development (Cream, Solution) E->F G IND-Enabling Studies F->G

Caption: Preclinical workflow for a topical antifungal.

Pharmacokinetics: Superior Skin Retention

A key feature of lanoconazole is its high lipophilicity, which facilitates excellent penetration and retention in the stratum corneum, the outermost layer of the skin and the primary site of dermatophyte infections.[4]

  • High Concentration at Target Site: In studies using radiolabeled lanoconazole cream on rat skin, 83% of the total radioactivity was recovered from the stratum corneum 24 hours after application.[10][14]

  • Prolonged Residence: The radioactivity decreased gradually over 96 hours, indicating a prolonged residence time at the site of infection.[10][14]

  • Metabolic Stability: Over 94% of the recovered radioactivity was the parent lanoconazole compound, demonstrating high metabolic stability within the skin.[14]

These pharmacokinetic properties ensure that a high, sustained concentration of the active drug is available to eradicate fungi in the stratum corneum.[14]

In Vivo Efficacy in Animal Models

Lanoconazole has demonstrated excellent therapeutic efficacy in various guinea pig models of superficial fungal infections.

  • Tinea and Candidiasis Models: In models of tinea pedis, tinea corporis, and cutaneous candidiasis, topical application of 1% lanoconazole cream or solution was significantly superior to comparable formulations of bifonazole.[3][7][13]

  • Fungal Eradication: Treatment with lanoconazole resulted in a more effective eradication of fungi from the infected areas compared to reference agents.[3][7][13]

Toxicology and Safety Profile

Preclinical toxicology studies established a favorable safety profile for topical lanoconazole. No serious toxicity was reported in clinical trials. The most common adverse effects were minor and localized, such as mild contact dermatitis and irritation at the application site.[3]

Clinical Development and Application

Based on its strong preclinical data, lanoconazole was advanced into clinical development and was first approved for clinical use in Japan in 1994.[11][12]

  • Indications: It is indicated for the topical treatment of various dermatomycoses, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and cutaneous candidiasis.[8][9][10]

  • Formulations: Lanoconazole is available as 1% cream, solution, and ointment preparations.[9]

  • Clinical Efficacy: Clinical trials have confirmed its therapeutic effectiveness. For instance, in patients with hyperkeratotic tinea pedis, combination therapy with 1% lanoconazole cream and 10% urea ointment resulted in a 95.7% fungal eradication rate after 12 weeks.[12]

  • Dosing Regimen: The recommended application is typically once daily to the affected area.[8][12]

Conclusion and Future Perspectives

The discovery and development of lanoconazole represent a significant achievement in antifungal chemotherapy. Its unique ketene dithioacetal structure confers potent, broad-spectrum antifungal activity, particularly against the dermatophytes responsible for common superficial skin infections. The excellent pharmacokinetic profile, characterized by high retention in the stratum corneum, combined with a favorable safety profile, has established lanoconazole as a valuable therapeutic option. Furthermore, the insights gained from its development, particularly the identification of the active R-enantiomer, have paved the way for next-generation agents like luliconazole, demonstrating a clear and successful path of rational drug design in the fight against fungal diseases.

References

  • Patsnap Synapse. (2025, November 15). Lanoconazole - Drug Targets, Indications, Patents. Retrieved from [Link]

  • ResearchGate. (2025, December 4). (PDF) Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Retrieved from [Link]

  • Bentham Science Publisher. (2003). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. Current Medicinal Chemistry - Anti-Infective Agents, 2(2), 147-160. Retrieved from [Link]

  • ResearchGate. (1994). Therapeutic Efficacy of Lanoconazole, a New Imidazole Antimycotic Agent, for Experimental Cutaneous Candidiasis in Guinea Pigs. Antimicrobial Agents and Chemotherapy, 38(9), 2204-2206. Retrieved from [Link]

  • PMC. Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, March 1). Luliconazole: A Comparitive Review with Lanoconazole. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Lanoconazole used for? Retrieved from [Link]

  • ASM Journals. In Vitro Activities of Luliconazole, Lanoconazole, and Efinaconazole Compared with Those of Five Antifungal Drugs against Melanized Fungi and Relatives. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed. Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. Retrieved from [Link]

  • NIH PubChem. Lanoconazole | C14H10ClN3S2 | CID 3002820. Retrieved from [Link]

  • ResearchGate. Chemical structure of lanoconazole and luliconazole. Retrieved from [Link]

  • PMC. (2022, December 2). Evaluation of the efficacy and safety of ionic liquids containing ketoconazole in patients with tinea pedis: A randomized controlled clinical trial. Retrieved from [Link]

  • PharmaCompass.com. lanoconazole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

  • MDPI. (2022, December 14). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • ASM Journals. Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Imidazole Scaffolds at the Forefront of Antifungal Drug Development: Synthetic Progress, Molecular Characterization, and In Vitro Pharmacological Insights. Retrieved from [Link]

  • accessdata.fda.gov. (2005, September 28). Pharmacology Review(s). Retrieved from [Link]

  • (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Determination of Lanoconazole Minimum Inhibitory Concentration (MIC) Following CLSI Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to lanoconazole, a potent imidazole antifungal agent. While the Clinical and Laboratory Standards Institute (CLSI) has not established specific breakpoints or quality control (QC) ranges for lanoconazole, this application note presents detailed protocols adapted directly from the CLSI reference methods M27 for yeasts and M38 for filamentous fungi.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind key experimental choices, and robust quality control procedures to ensure data integrity and reproducibility.

Introduction to Lanoconazole and the Imperative for Standardized Susceptibility Testing

Lanoconazole is a topical imidazole antifungal agent that exhibits a broad spectrum of activity against a variety of pathogenic fungi, including dermatophytes, yeasts, and molds.[4][5][6] Its primary mechanism of action involves the highly specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][7][8] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[4][8][9] By disrupting ergosterol synthesis, lanoconazole compromises the fungal cell membrane, leading to the cessation of growth and, ultimately, cell death.[4]

The determination of a drug's Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro susceptibility testing.[10] It provides a quantitative measure of the antifungal agent's potency. For new or existing compounds like lanoconazole, establishing a reproducible MIC testing framework is paramount for several reasons:

  • Preclinical Assessment: To define the agent's spectrum of activity and compare its potency against established drugs.[10][11]

  • Resistance Surveillance: To monitor for the emergence of resistant fungal strains over time.

  • Mechanism of Action Studies: To provide a quantitative endpoint for studies investigating fungal resistance mechanisms.

Adherence to standardized methodologies, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), is essential for generating data that is comparable and reproducible across different laboratories.[10][11] This document provides the necessary protocols to apply the rigorous CLSI framework to the study of lanoconazole.

Scientific Principles and Methodological Rationale

Before proceeding to the protocols, it is crucial to understand the causality behind the core experimental parameters. These choices are not arbitrary; they are designed to control variables and ensure the self-validation of the experimental system.

The CLSI Broth Microdilution Framework

The CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) describe the reference broth microdilution methods for antifungal susceptibility testing.[1][2][3][12] These methods are considered the "gold standard" and form the basis for the protocols in this guide. The core principle is to challenge a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate format.

Critical Experimental Parameters
  • Test Medium (RPMI-1640): The standardized medium is RPMI-1640, supplemented with L-glutamine and buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[13] This synthetic medium provides essential nutrients for fungal growth while the MOPS buffer prevents pH shifts that could otherwise alter the activity of the pH-sensitive azole antifungal.

  • Inoculum Standardization: The density of the starting fungal inoculum can significantly impact the final MIC value (an effect known as the "inoculum effect"). Therefore, the fungal suspension must be meticulously standardized. This is achieved by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a known cell density, and then performing a precise dilution to achieve the final target concentration in the test wells.[14] For yeasts, the final inoculum concentration should be between 0.5 × 10³ and 2.5 × 10³ CFU/mL.[13][15] For filamentous fungi, it is typically higher, ranging from 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[13]

  • Drug Solubilization (DMSO): Lanoconazole, like other azoles, is hydrophobic and has poor aqueous solubility. To create a working stock solution, a non-aqueous solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.[16] It is critical, however, that the final concentration of DMSO in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth and confound the results.[17]

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for determining the MIC of lanoconazole. It is imperative to use aseptic techniques throughout the entire process.

Protocol 1: Broth Microdilution MIC Assay for Yeasts

(Adapted from CLSI Document M27)[3][13][19]

Materials:

  • Lanoconazole analytical powder

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)

  • Yeast strains (e.g., Candida spp., Cryptococcus spp.) and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[20]

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer and 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Preparation of Lanoconazole Stock Solution: a. Accurately weigh the lanoconazole powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[16] The concentration should be at least 10 times the highest concentration to be tested. b. Dispense into small aliquots in sterile cryovials and store at -70°C until use. Avoid repeated freeze-thaw cycles.

  • Inoculum Preparation: a. Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Vortex the suspension for 15 seconds to ensure homogeneity. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This suspension contains approximately 1-5 x 10⁶ CFU/mL. e. Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of suspension into 10 mL of RPMI). This yields a working inoculum of 1-5 x 10³ CFU/mL, which will be further diluted 1:1 in the plate.

  • Microtiter Plate Preparation (Serial Dilution): a. Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Well 12 serves as a sterility control. b. Prepare a working solution of lanoconazole at twice the highest desired final concentration in RPMI-1640. For example, for a final top concentration of 16 µg/mL, prepare a 32 µg/mL working solution. c. Add 200 µL of this working solution to the wells in column 1. d. Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from column 2 to column 10. f. After mixing in column 10, discard the final 100 µL. Column 11 serves as the growth control (no drug).

  • Inoculation: a. Add 100 µL of the final yeast inoculum (from step 2e) to each well from columns 1 through 11. b. The final volume in these wells will be 200 µL. The drug concentrations are now at their target values, and the inoculum density is between 0.5-2.5 x 10³ CFU/mL.[14] c. Do not add inoculum to column 12 (sterility control).

  • Incubation: a. Seal the plate or place it in a humidified container to prevent evaporation. b. Incubate at 35°C for 24-48 hours.[15]

  • Endpoint Determination: a. Using a microplate reading mirror or an inverted microscope, examine the wells. The growth control (column 11) should show distinct turbidity or a cell pellet. The sterility control (column 12) should be clear. b. The MIC is the lowest concentration of lanoconazole that results in a prominent (≥50%) reduction in turbidity compared to the growth control.

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi

(Adapted from CLSI Document M38)[2][12][21]

Materials:

  • Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

  • QC Strains: Aspergillus fumigatus ATCC 204305 or Paecilomyces variotii ATCC MYA-3630.[21]

  • Sterile, Tween 20 solution (0.05%) (optional, to aid conidia harvesting).

  • Hemocytometer.

Procedure:

  • Preparation of Lanoconazole Stock Solution: Follow the same procedure as in Protocol 1 (Section 3.1, Step 1).

  • Inoculum Preparation: a. Culture the fungus on a PDA plate at 35°C for 7-14 days, or until adequate sporulation is observed.[22] b. Harvest the conidia by gently flooding the plate with sterile saline (optionally containing 0.05% Tween 20). c. Gently rub the surface with a sterile swab to dislodge the conidia. d. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 5 minutes. e. Transfer the upper conidial suspension to a new tube. f. Count the conidia using a hemocytometer and adjust the concentration with RPMI-1640 to achieve a working inoculum of 0.8 x 10⁴ to 10 x 10⁴ CFU/mL. This will be diluted 1:1 in the plate.

  • Microtiter Plate Preparation and Inoculation: Follow the same procedures as in Protocol 1 (Section 3.1, Steps 3 and 4), using the filamentous fungi inoculum.

  • Incubation: a. Seal the plate and incubate at 35°C. b. Incubation time is species-dependent and should be determined by the growth in the control well. Typically, this is 48-72 hours for Aspergillus spp.[16][23]

  • Endpoint Determination: a. The MIC is determined as the lowest concentration of lanoconazole that shows complete inhibition of visible growth.[16][24] This is a key difference from the yeast protocol for azoles. However, for some fungus-drug combinations, a partial inhibition endpoint may be more appropriate and should be noted.

Visualization of Experimental Workflows

To clarify the procedural steps, the following diagrams illustrate the key workflows.

Yeast_MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Assay cluster_read Phase 3: Analysis Culture 1. Subculture Yeast on SDA Plate Harvest 2. Harvest Colonies into Saline Culture->Harvest McFarland 3. Adjust to 0.5 McFarland Standard Harvest->McFarland Dilute 4. Prepare Final Inoculum in RPMI-1640 McFarland->Dilute PlatePrep 5. Prepare Serial Dilutions of Lanoconazole in Plate Dilute->PlatePrep Inoculate 6. Inoculate Wells (100 µL) PlatePrep->Inoculate Incubate 7. Incubate Plate (35°C, 24-48h) Inoculate->Incubate ReadMIC 8. Read MIC (≥50% Growth Inhibition) Incubate->ReadMIC

Caption: Workflow for Yeast MIC Determination via Broth Microdilution.

Serial_Dilution cluster_0 96-Well Plate Setup well1 Col 1 200µL Drug (2x Conc) transfer1 Transfer 100µL well1->transfer1 inoculate Inoculate Cols 1-11 with 100µL Inoculum well2 Col 2 100µL RPMI transfer2 Transfer 100µL well2->transfer2 well3 ... transfer3 ... well3->transfer3 well10 Col 10 100µL RPMI discard Discard 100µL well10->discard well11 Col 11 Growth Ctrl 100µL RPMI well12 Col 12 Sterility Ctrl 100µL RPMI transfer1->well2 transfer2->well3 transfer3->well10

Caption: Diagram of the Twofold Serial Dilution Process in a Microtiter Plate.

Quality Control and Data Interpretation

Mandatory Quality Control

Robust QC is the cornerstone of trustworthy data.[21] Each time a batch of MICs is determined, one or more reference QC strains must be included.[20] Since official CLSI QC ranges for lanoconazole do not exist, system performance must be validated using a well-characterized azole antifungal, such as voriconazole or itraconazole. The resulting MIC for the control drug against the QC strain must fall within the established acceptable range.

Table 1: CLSI-Established MIC Quality Control Ranges for Voriconazole (Source: Adapted from CLSI M60 and related documents)[25]

Quality Control StrainOrganism TypeVoriconazole MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Yeast0.015 - 0.12
Candida krusei ATCC 6258Yeast0.06 - 0.5
Aspergillus fumigatus ATCC 204305Filamentous Fungus0.12 - 0.5
Paecilomyces variotii ATCC MYA-3630Filamentous Fungus0.015 - 0.12

Note: These ranges are for voriconazole and serve as a system validation. They are not the expected ranges for lanoconazole.

Interpreting Lanoconazole MIC Values

The raw MIC value represents the in vitro potency of lanoconazole against a specific fungal isolate. It is important to note that without established clinical breakpoints, one cannot classify an isolate as "Susceptible," "Intermediate," or "Resistant" to lanoconazole. Instead, the data should be used for comparative purposes or to establish an Epidemiological Cutoff Value (ECV) as described in CLSI document M57.[26] An ECV can help distinguish wild-type (WT) isolates from those with potential resistance mechanisms.

Potential Pitfall: The Trailing Effect

Some fungus-drug combinations, particularly with azoles and Candida species, may exhibit a "trailing" or "paradoxical growth" effect, where a reduced but persistent amount of growth is observed at concentrations above the MIC.[27][28][29] This can make the ≥50% inhibition endpoint difficult to determine. When this occurs, it is crucial to read the plates after the recommended 24-hour incubation period for yeasts, as trailing often becomes more pronounced with longer incubation.

Conclusion

By meticulously adapting the CLSI M27 and M38 reference methods, researchers can generate reliable and reproducible MIC data for lanoconazole. This application note provides the detailed protocols and scientific rationale necessary to ensure the integrity of in vitro susceptibility testing. Adherence to these standardized procedures, including stringent quality control, is critical for building a robust dataset that can accurately inform preclinical drug development and fungal resistance research.

References

  • The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus. PMC. [Link]

  • What is Lanoconazole used for? Patsnap Synapse. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis. PMC. [Link]

  • New Antifungal Document Editions. CLSI. [Link]

  • Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • The Caspofungin Paradoxical Effect is a Tolerant "Eagle Effect" in the Filamentous Fungal Pathogen Aspergillus fumigatus. PubMed. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Genomic and Molecular Identification of Genes Contributing to the Caspofungin Paradoxical Effect in Aspergillus fumigatus. Microbiology Spectrum - ASM Journals. [Link]

  • CLSI Antifungical Susceptibility Test Updated. Scribd. [Link]

  • Lanoconazole: Uses, Dosage, Side Effects and More. MIMS Indonesia. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical & Laboratory Standards Institute | CLSI. [Link]

  • Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. ASM Journals. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]

  • Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. Public Health Ontario. [Link]

  • Clinical and Laboratory Standards Institute Document Submission. Regulations.gov. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Pattern of Antifungal Susceptibility in Pathogenic Molds by Microdilution Method at a Tertiary Care Hospital. Annals of Medical and Health Sciences Research. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC. [Link]

  • Lanoconazole - Nihon Nohyaku. AdisInsight. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice. PMC. [Link]

  • Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Ovid. [Link]

  • M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. ResearchGate. [Link]

  • Standard Operating Procedures for Fungal Identification and Detection of Antifungal Resistance. Indian Council of Medical Research. [Link]

  • Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. ResearchGate. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI. [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC. [Link]

  • Antifungal Susceptibility Testing. International Society for Human and Animal Mycology. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. ResearchGate. [Link]

Sources

Application Note: Comprehensive Cytotoxicity Profiling of Lanoconazole in Mammalian Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Lanoconazole (LCZ) is a potent imidazole antifungal agent that functions by inhibiting sterol 14


-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] While clinically established for topical treatment of dermatomycoses (e.g., Tinea pedis), its lipophilic nature allows for significant penetration into the stratum corneum and potential systemic absorption. Furthermore, the repurposing of imidazole derivatives for anti-cancer therapeutics necessitates a rigorous evaluation of LCZ’s effects on mammalian cellular physiology.

This Application Note provides a validated, multi-parametric workflow to determine the cytotoxicity of Lanoconazole. Unlike standard "kit-based" instructions, this guide addresses the specific physicochemical challenges of LCZ (hydrophobicity, precipitation) and integrates metabolic, membrane, and apoptotic assays to construct a complete safety profile.

Experimental Design Strategy

To distinguish between cytostatic effects (growth arrest) and true cytotoxicity (cell death), a tiered approach is required.

Workflow Visualization

G Prep Compound Preparation (DMSO Solubilization) Screen Primary Screening (CCK-8 Assay) Prep->Screen Serial Dilution Analysis Data Analysis (IC50 Determination) Screen->Analysis OD450nm Mech Mechanistic Profiling (Apoptosis/ROS) Analysis->Mech Select Sub-lethal Concentrations

Figure 1: Tiered experimental workflow ensuring dose optimization before mechanistic interrogation.

Material Preparation & Handling (Critical)

The Challenge: Lanoconazole (MW: 319.83 g/mol ) is highly hydrophobic. Improper solubilization leads to micro-precipitation in aqueous culture media, causing "false toxicity" via physical cellular stress rather than biochemical activity.

Protocol: Stock Solution Preparation
  • Solvent: Dissolve Lanoconazole powder in high-grade sterile DMSO (Dimethyl Sulfoxide).

    • Target Stock Concentration: 100 mM.

    • Solubility Limit: ~300 mM in DMSO; however, 100 mM is safer to prevent crashing out upon freezing.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Working Solution ("The Shock Dilution")

Do not add 100% DMSO stock directly to the cell culture plate.

  • Intermediate Dilution: Prepare a 1000x concentrate in DMSO first.

  • Final Dilution: Dilute the 1000x DMSO intermediate 1:1000 into pre-warmed culture media (37°C) immediately before use.

    • Final DMSO Concentration: Must be

      
       0.1% (v/v).
      
    • Vehicle Control: Culture media containing 0.1% DMSO (no drug).

Primary Screening: Metabolic Activity (CCK-8 Assay)

Rationale: We utilize Cell Counting Kit-8 (CCK-8) over MTT. MTT requires solubilization of formazan crystals (adding a step and variability), whereas CCK-8 uses WST-8, which produces a water-soluble formazan dye. This is critical for high-throughput screening of LCZ.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed target cells (e.g., HaCaT keratinocytes or HepG2) at

      
       cells/well in a 96-well plate.
      
    • Incubate for 24 hours to ensure attachment and flattening.

  • Treatment:

    • Aspirate old media.[3]

    • Add 100

      
      L of fresh media containing LCZ at increasing concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 
      
      
      
      M).
    • Include Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or 1

      
      M Doxorubicin).
      
    • Incubate for 24 or 48 hours.[4][5]

  • Development:

    • Add 10

      
      L of CCK-8 reagent directly to each well (avoid bubbles).[3][4][6][7]
      
    • Incubate for 1–4 hours at 37°C.

  • Measurement:

    • Measure Absorbance (OD) at 450 nm using a microplate reader.

Data Processing

Calculate % Cell Viability using the formula:



Plot log(concentration) vs. % Viability to determine the IC50.

Secondary Assay: Membrane Integrity (LDH Release)

Rationale: Metabolic assays (CCK-8) show if cells are metabolically inactive, but not if they have lysed (necrosis). Lactate Dehydrogenase (LDH) release into the supernatant confirms membrane rupture, a hallmark of necrosis or late-stage apoptosis.

Protocol
  • Supernatant Collection: After LCZ treatment (from the setup in Section 4), collect 50

    
    L of supernatant from each well before adding CCK-8.
    
  • Reaction: Transfer to a new 96-well plate. Add 50

    
    L of LDH Reaction Mix.
    
  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop & Read: Add Stop Solution and measure Absorbance at 490 nm .

Mechanistic Profiling: Oxidative Stress & Apoptosis

Scientific Context: Imidazoles like Lanoconazole often induce cytotoxicity via the accumulation of Reactive Oxygen Species (ROS) due to mitochondrial electron transport chain interference or off-target CYP inhibition.

Pathway Diagram

Pathway LCZ Lanoconazole CYP Inhibition of CYP Enzymes LCZ->CYP Mito Mitochondrial Dysfunction CYP->Mito Off-target effect ROS ROS Accumulation (Oxidative Stress) Mito->ROS Apop Apoptosis (Caspase Activation) Mito->Apop Cytochrome C Release ROS->Mito Feedback Loop DNA DNA Damage ROS->DNA DNA->Apop

Figure 2: Proposed mechanism of Lanoconazole-induced cytotoxicity in mammalian cells.

Protocol: Annexin V/PI Staining (Flow Cytometry)
  • Treatment: Treat cells in 6-well plates with LCZ at IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Trypsinize cells (gentle detachment is crucial to avoid false positives).

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).
    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.[4][6]

    • Q4 (Annexin+/PI-): Early Apoptosis.

Data Presentation & Troubleshooting

Summary of Expected Results
AssayParameter MeasuredIndication of Cytotoxicity
CCK-8 Dehydrogenase ActivityReduced OD450nm
LDH Membrane LeakageIncreased OD490nm
Annexin V/PI PS ExternalizationShift to Q2/Q4 populations
Troubleshooting Guide
  • Precipitation: If crystals are visible under the microscope immediately after adding LCZ, your working solution was too concentrated. Increase the dilution step or use a BSA-conjugated media to stabilize the hydrophobic compound.

  • High Background in CCK-8: Long incubation times with high cell numbers can saturate the signal. Reduce incubation to 1 hour or reduce seeding density.

  • Vehicle Toxicity: If the 0.1% DMSO control shows <90% viability compared to media-only control, the cell line is hypersensitive to DMSO. Reduce DMSO to 0.05%.

References

  • Nakamura, A., et al. (2020).[8] "Anti-inflammatory effect of lanoconazole on 12-O-tetradecanoylphorbol-13-acetate- and 2,4,6-trinitrophenyl chloride-induced skin inflammation in mice." Mycoses.[8] Link

  • Tsuboi, R., et al. (2000). "Lanoconazole, a new imidazole antimycotic compound, protects MAIDS mice against encephalitis caused by Cryptococcus neoformans."[8] Journal of Antimicrobial Chemotherapy. Link

  • Shokri, H., et al. (2012). "Oxidative stress induced by azole antifungals in Candida albicans." Journal of Mycology Research. (Contextual reference for Azole-induced ROS).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3002820, Lanoconazole." PubChem. Link

Sources

Application Notes and Protocols: In Vivo Models of Cutaneous Candidiasis for Lanoconazole Efficacy Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cutaneous candidiasis, primarily caused by Candida albicans, represents a significant burden of superficial fungal infections worldwide.[1][2] While often manageable in immunocompetent individuals, these infections can be persistent and challenging to treat, particularly in susceptible populations.[2] Lanoconazole is a potent imidazole antifungal agent that has demonstrated broad-spectrum activity against various fungi, including Candida species.[3][4][5] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[3][4][6] This disruption leads to increased cell membrane permeability and ultimately, fungal cell death.[3][5] Preclinical evaluation of topical antifungal agents like Lanoconazole necessitates robust and reproducible in vivo models that can accurately predict clinical efficacy. This guide provides a comprehensive overview and detailed protocols for establishing and utilizing murine and guinea pig models of cutaneous candidiasis to assess the therapeutic potential of Lanoconazole.

The Imperative for In Vivo Models

While in vitro susceptibility tests provide valuable preliminary data on an antifungal agent's intrinsic activity, they cannot replicate the complex interplay between the pathogen, the host's skin barrier, and the immune response.[7] In vivo models are indispensable for:

  • Assessing Bioavailability and Penetration: Determining if the active compound in a topical formulation can effectively penetrate the stratum corneum to reach the site of infection.

  • Evaluating Efficacy in a Physiological Context: Testing the drug's performance against the backdrop of host inflammatory responses and fungal virulence factors expressed during infection.

  • Determining Optimal Dosing and Formulation: Establishing effective concentration, application frequency, and the impact of vehicle components on therapeutic outcome.

  • Safety and Irritancy Assessment: Observing potential adverse local reactions to the formulation on living tissue.

Model Selection: Choosing the Right System

The two most commonly employed animal models for cutaneous candidiasis are the mouse and the guinea pig.[8][9][10] The choice between them depends on the specific research question, available resources, and desired endpoints.

FeatureMouse ModelGuinea Pig ModelRationale & Insights
Host Species Mus musculus (e.g., C57BL/6, BALB/c)Cavia porcellusMice offer a vast array of genetic tools and immunological reagents. Guinea pig skin is anatomically more similar to human skin, making it a preferred model for some dermatological studies.
Immune Status Often requires immunosuppression (e.g., with cyclophosphamide or corticosteroids) to establish a robust and persistent infection.[11]Immunosuppression (e.g., with prednisolone) is also typically required to establish a sustained infection suitable for therapeutic studies.[8][12]Immunosuppression prevents rapid clearance of the fungus, allowing for a sufficient therapeutic window to evaluate drug efficacy.
Infection Site Dorsal skin is commonly used.[13]Dorsal skin is the standard site for infection.[8]Provides a flat, accessible surface for infection, treatment application, and observation.
Key Advantages Cost-effective, easy to handle, well-characterized immune system, availability of transgenic strains.Larger surface area for multiple test sites, skin physiology closer to humans.The choice often balances immunological depth (mouse) with dermatological relevance (guinea pig).

For the purposes of these protocols, we will detail a general methodology that can be adapted for either model, with specific considerations highlighted where necessary. The guinea pig model, particularly the prednisolone-treated model, has been successfully used to evaluate the efficacy of Lanoconazole.[8][12][14][15]

Lanoconazole's Mechanism of Action

To understand the basis of the efficacy testing, it is crucial to visualize the drug's mechanism of action. Lanoconazole targets a key step in the fungal cell membrane synthesis pathway.

Lanoconazole_MOA cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Product Lanoconazole Lanoconazole Lanoconazole->Inhibition

Caption: Lanoconazole inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting fungal cell membrane integrity.

Core Protocols: From Infection to Evaluation

This section provides a comprehensive, step-by-step guide for conducting a Lanoconazole efficacy study.

Experimental Workflow Overview

The entire experimental process follows a structured timeline to ensure reproducibility and accurate data collection.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A Animal Acclimatization (7 days) B Immunosuppression (e.g., Prednisolone) A->B D Skin Preparation (Shaving & Abrasion) B->D C Candida albicans Culture Preparation E Fungal Inoculation (Topical Application) C->E D->E F Infection Development (3-5 days) E->F G Group Allocation (Vehicle, Lanoconazole, Positive Control) F->G H Daily Topical Treatment (Specify Duration, e.g., 3-7 days) G->H I Daily Clinical Scoring of Lesions H->I J Euthanasia & Tissue Collection (Day post-treatment) I->J K Fungal Burden Analysis (CFU Enumeration) J->K L Histopathological Analysis J->L

Caption: A typical experimental workflow for in vivo testing of topical antifungal agents.

PART 1: Establishing the Cutaneous Candidiasis Model

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Phosphate-buffered saline (PBS), sterile

  • Animal model: Guinea pigs (e.g., Hartley) or mice (e.g., BALB/c)

  • Immunosuppressive agent: Prednisolone or cyclophosphamide

  • Electric clippers

  • Sterile cotton swabs

  • Fine-grit sandpaper or sterile scalpel for abrasion

  • Micropipettes and sterile tips

Procedure:

  • Animal Preparation & Immunosuppression:

    • Acclimatize animals for at least 7 days before the experiment.

    • Administer the immunosuppressive agent. For example, in guinea pigs, subcutaneous injections of prednisolone can be used to establish a sustained infection.[8] This step is critical as healthy adult animals are often resistant to cutaneous Candida colonization.[13]

  • Candida albicans Inoculum Preparation:

    • Streak the C. albicans strain onto an SDA plate and incubate at 35-37°C for 24-48 hours.

    • Inoculate a single colony into SDB and grow overnight in a shaking incubator.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the pellet in PBS and adjust the concentration to approximately 1 x 10⁸ cells/mL using a hemocytometer.

  • Infection Procedure:

    • Anesthetize the animal according to approved institutional protocols.

    • Shave an area of approximately 2x2 cm on the dorsal side of the animal.

    • Gently abrade the shaved skin using fine-grit sandpaper or the blunt edge of a sterile scalpel. The goal is to disrupt the stratum corneum without causing significant bleeding. This physical disruption is a key factor that facilitates tissue invasion by the fungus.[2]

    • Pipette a defined volume (e.g., 100 µL) of the C. albicans suspension onto the abraded area and spread evenly with a sterile swab.

    • Allow the infection to establish for 3-5 days. During this time, characteristic signs of infection such as erythema, scaling, and pustules should develop.

PART 2: Lanoconazole Efficacy Testing Protocol

Materials:

  • Lanoconazole test formulation (e.g., 1% cream or solution).[12]

  • Vehicle control (the formulation base without Lanoconazole).

  • Positive control (an established topical antifungal, e.g., 1% Bifonazole cream).[14]

  • Sterile swabs or application tools.

  • Calipers for lesion measurement.

Procedure:

  • Group Allocation:

    • On the day treatment is initiated (e.g., day 5 post-infection), randomly assign animals to treatment groups:

      • Group 1: Vehicle Control

      • Group 2: Lanoconazole Formulation

      • Group 3: Positive Control

      • (Optional) Group 4: Untreated/Infected Control

  • Treatment Application:

    • Apply a standardized amount of the assigned topical formulation to the entire infected area once daily.[12] The duration of treatment can vary, but a period of 3 to 7 consecutive days is common.[12][16]

    • Scientist's Note: The inclusion of a vehicle control is non-negotiable. It allows for the differentiation of the specific antifungal effect of Lanoconazole from any non-specific effects of the formulation base itself. The positive control provides a benchmark for efficacy.

  • Efficacy Endpoints & Data Collection:

    • A. Macroscopic Clinical Scoring (Daily): Visually assess and score the skin lesions daily throughout the treatment period. A standardized scoring system is crucial for unbiased evaluation.

      ScoreErythema (Redness)Scaling/CrustingLesion Size/Severity
      0 NoneNoneNo visible lesion
      1 SlightSlightSmall, localized lesion
      2 ModerateModerateWell-defined lesion with moderate coverage
      3 SevereSevereConfluent lesion covering most of the area
      4 Very SevereVery Severe with ulcerationExtensive, severe lesion with ulceration
    • B. Quantitative Fungal Burden (Endpoint): This is the most critical quantitative measure of antifungal efficacy.

      • At the end of the study, humanely euthanize the animals.

      • Aseptically excise the entire infected skin area using a biopsy punch.

      • Weigh the tissue sample.

      • Homogenize the tissue in a known volume of sterile PBS.

      • Perform serial dilutions of the homogenate and plate onto SDA plates (containing antibiotics to prevent bacterial growth).

      • Incubate plates at 35-37°C for 24-48 hours and count the number of Colony Forming Units (CFUs).

      • Calculate the final fungal burden as CFU per gram of tissue.

      Example Data Presentation:

      Treatment GroupMean Fungal Burden (log10 CFU/g tissue) ± SD
      Vehicle Control6.5 ± 0.4
      1% Lanoconazole3.2 ± 0.3
      1% Bifonazole3.8 ± 0.5
    • C. Histopathological Assessment (Endpoint): Histology provides visual confirmation of the infection and the host's inflammatory response.

      • Fix a portion of the excised skin tissue in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and a fungal-specific stain like Periodic acid-Schiff (PAS) or Gomori Methenamine Silver (GMS).[17]

      • Key Observations:

        • H&E: Assess the degree of inflammation, presence of neutrophils in the epidermis (spongiform pustulation), and epidermal hyperplasia (acanthosis).[1][17]

        • PAS/GMS: Visualize and locate fungal elements (yeasts and hyphae) within the stratum corneum and epidermis.[17] A reduction in fungal elements in the Lanoconazole-treated group compared to the vehicle is a strong indicator of efficacy. In candidiasis, both budding yeasts and filamentous forms (pseudohyphae and hyphae) may be present.[18]

Data Interpretation & Troubleshooting

  • Successful Outcome: A statistically significant reduction in both the clinical score and the quantitative fungal burden (CFU/g) in the Lanoconazole-treated group compared to the vehicle control group indicates efficacy. Histopathology should corroborate these findings with reduced inflammation and fewer fungal elements.

  • Troubleshooting:

    • No Infection Development: May be due to insufficient immunosuppression, low inoculum concentration, or inadequate skin abrasion. Verify each step of the infection protocol.

    • High Variability in Data: Can result from inconsistent inoculation or treatment application. Ensure standardized procedures are followed for all animals.

    • Vehicle Shows Antifungal Effect: Some formulation components can have mild antimicrobial properties. This highlights the importance of the vehicle control for accurate data interpretation.

Conclusion

The successful preclinical evaluation of topical antifungal agents like Lanoconazole relies on the use of well-established and highly controlled in vivo models. The guinea pig and mouse models of cutaneous candidiasis, when executed with precision, provide a reliable platform to assess therapeutic efficacy, optimize formulation, and generate the critical data necessary for progression towards clinical development. By combining macroscopic clinical scoring, quantitative fungal burden analysis, and histopathological examination, researchers can build a comprehensive and compelling case for the antifungal potential of their test compounds.

References
  • What is Lanoconazole used for?. Patsnap Synapse. [Link]

  • Animal Models for Candidiasis. PMC - NIH. [Link]

  • Candidiasis pathology. DermNet. [Link]

  • Lanoconazole: Uses & Dosage. MIMS Philippines. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PMC. [Link]

  • Histopathological analysis of skin following C. albicans infection... ResearchGate. [Link]

  • A novel model of cutaneous candidiasis produced in prednisolone-treated guinea-pigs. PubMed. [Link]

  • In vivo Antifungal Efficacy and Safety of Natural Compounds for Topical Treatment of Cutaneous Candidiasis. ResearchGate. [Link]

  • A Mouse Model of Candidiasis. Springer Nature Experiments. [Link]

  • Revolutionizing treatment for topical fungal infections: evaluating penetration-enhancer-containing vesicles as a fluconazole delivery system. Taylor & Francis. [Link]

  • Lanoconazole - Nihon Nohyaku. AdisInsight. [Link]

  • Animal models for candidiasis. PubMed - NIH. [Link]

  • In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection. Frontiers. [Link]

  • An Assessment of the Antifungal Efficacy of a Novel Topical Onychomycosis Treatment Using Human Nail and Skin Infection Models. MDPI. [Link]

  • Candidiasis in Guinea Pigs. Vetlexicon. [Link]

  • Therapeutic Efficacy of Lanoconazole, a New Imidazole Antimycotic Agent, for Experimental Cutaneous Candidiasis in Guinea Pigs. ResearchGate. [Link]

  • Dermatopathology and the Diagnosis of Fungal Infections. asmscience.org. [Link]

  • Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. PMC. [Link]

  • Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. PubMed. [Link]

  • Histopathology of important fungal infections – A summary. SciSpace. [Link]

  • A Mouse Model of Candidiasis. ResearchGate. [Link]

  • Experimental In Vivo Models of Candidiasis. OUCI. [Link]

  • Cutaneous candidiasis in two guinea pigs. ResearchGate. [Link]

  • The Pathogenesis of Candida Infections in a Human Skin Model: Scanning Electron Microscope Observations. PMC. [Link]

  • Experimental In Vivo Models of Candidiasis. Semantic Scholar. [Link]

  • Cutaneous candidiasis in two guinea pigs. CABI Digital Library. [Link]

  • CAN-296-P is effective against cutaneous candidiasis in guinea pigs. Elsevier. [Link]

  • Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine. Medical Mycology. [Link]

Sources

Application Note & Protocols: Evaluating Lanoconazole's Efficacy Against Azole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating prevalence of azole resistance in clinically significant fungi, such as Candida spp. and Aspergillus spp., necessitates the rigorous evaluation of new and existing antifungal agents. Lanoconazole, a potent imidazole antifungal, targets lanosterol 14α-demethylase, the same enzyme as other azoles, making it critical to determine its activity profile against strains that have developed resistance to first-line triazoles.[1][2] This guide provides a comprehensive framework and detailed, field-proven protocols for testing the in vitro efficacy of lanoconazole against well-characterized azole-resistant fungal isolates. We delve into the causality behind experimental choices, focusing on standardized broth microdilution and disk diffusion methodologies to ensure data integrity and reproducibility.

The Scientific Imperative: Lanoconazole and the Challenge of Azole Resistance

Lanoconazole is an imidazole antifungal agent that exhibits a broad spectrum of activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][5]

The clinical utility of the azole class is threatened by the global emergence of resistance. This resistance is not a monolithic phenomenon; it arises from several distinct molecular mechanisms. Understanding these mechanisms is fundamental to designing experiments that can accurately assess whether a compound like lanoconazole can overcome them.

The primary mechanisms of azole resistance include:

  • Target Enzyme Modification: Point mutations or amino acid substitutions in the cyp51A/ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[5][6] In Aspergillus fumigatus, tandem repeat sequences in the promoter region (e.g., TR₃₄/L98H and TR₄₆/Y121F/T289A) can lead to overexpression of a mutated gene, conferring high-level resistance.[7][8][9]

  • Overexpression of the Target Enzyme: Increased production of the normal, susceptible Erg11p/Cyp51p enzyme can effectively titrate the intracellular drug concentration, requiring higher doses to achieve a therapeutic effect.[6][10]

  • Active Drug Efflux: Fungal cells can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1), which actively pump azole drugs out of the cell, preventing them from reaching their target.[10][11][12]

The following diagram illustrates the interplay of these resistance pathways. The critical question for any new or repurposed azole is whether its molecular structure allows it to evade one or more of these mechanisms.

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Lanoconazole / Azole Erg11 Lanosterol 14α-demethylase (Erg11p/Cyp51p) Azole->Erg11 Inhibits Efflux Efflux Pump (ABC/MFS) Azole->Efflux Enters pump R1 1. Target Mutation (Altered Erg11p/Cyp51p) R3 3. Efflux Pump Overexpression Ergosterol Ergosterol Erg11->Ergosterol Synthesizes R2 2. Target Overexpression (Increased Erg11p/Cyp51p) Membrane Cell Membrane Ergosterol->Membrane Integrates into Azole_out Extracellular Azole Efflux->Azole_out Pumps out Azole_in Extracellular Azole Azole_in->Azole

Caption: Key molecular mechanisms of azole resistance in fungal pathogens.

Protocol I: Broth Microdilution Susceptibility Testing for Lanoconazole

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is adapted from the methodologies established by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38-A2 (for molds).[13][14][15]

Causality and Experimental Rationale
  • Standardized Medium (RPMI-1640): The use of RPMI-1640 medium buffered with MOPS to a pH of 7.0 is critical for inter-laboratory reproducibility.[13] This defined, buffered medium ensures that variations in results are due to the compound's activity, not fluctuations in culture conditions.

  • Inoculum Standardization: The final inoculum concentration is a key variable. Too high a density can lead to falsely elevated MICs, while too low a density can result in insufficient growth. Spectrophotometric standardization followed by dilution provides a consistent starting cell number.[16][17]

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint across a clinically relevant range.

Step-by-Step Methodology
  • Preparation of Lanoconazole Stock and Working Solutions:

    • Accurately weigh out pure lanoconazole powder and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1.6 mg/mL).

    • Perform an intermediate dilution of the stock solution in standard RPMI-1640 medium to create the highest concentration needed for the assay (e.g., 32 µg/mL). Note: The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp.): Subculture the isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Select several distinct colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[18] Further dilute this suspension in RPMI-1640 to achieve the final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[13]

    • For Molds (Aspergillus spp.): Grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Gently harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 40.[17] Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.[15] Adjust the conidial suspension spectrophotometrically at 530 nm to an optical density that corresponds to the desired concentration (typically 0.4-5 x 10⁴ CFU/mL for the final inoculum).[13]

  • Assay Plate Preparation (96-Well Microtiter Plate):

    • Dispense 100 µL of RPMI-1640 medium into wells in columns 2 through 12.

    • Add 200 µL of the highest lanoconazole working solution (e.g., 32 µg/mL) to the wells in column 1.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. This creates a drug concentration range from 16 to 0.03 µg/mL.

    • Column 11 will serve as the positive growth control (drug-free).

    • Column 12 will serve as the sterility control (medium only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well from columns 1 through 11. This step halves the drug concentration in each well, achieving the final desired test range.

    • Seal the plate or use a lid to prevent evaporation and incubate at 35°C. Incubation times vary by organism: 24-48 hours for most Candida spp. and 48-72 hours for Aspergillus spp.[13][17]

  • MIC Endpoint Determination:

    • The MIC is read as the lowest concentration of lanoconazole that causes a significant inhibition of growth compared to the drug-free growth control well.

    • For yeasts, this is typically a prominent decrease in turbidity (≥50% inhibition).

    • For Aspergillus spp., the endpoint is complete (100%) inhibition of visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup A1 Prepare Lanoconazole Stock & Dilutions B1 Dispense Media & Drug into 96-Well Plate A1->B1 A2 Culture & Standardize Fungal Inoculum B3 Add Inoculum to Wells (Columns 1-11) A2->B3 B2 Perform Serial Dilutions (Columns 1-10) B1->B2 B2->B3 C1 Incubate Plate (35°C, 24-72h) B3->C1 D1 Visually Read Plate for Growth Inhibition C1->D1 E1 Determine MIC: Lowest Concentration with No Growth D1->E1

Caption: Workflow for the broth microdilution MIC assay.

Protocol II: Disk Diffusion Susceptibility Screening

The disk diffusion method is a simpler, more cost-effective technique for screening the activity of an antifungal agent.[19] While it does not yield a precise MIC value, the resulting zone of inhibition can be correlated with MICs and is useful for assessing qualitative susceptibility. This method is based on the CLSI M44-A guideline for yeasts.[19][20]

Step-by-Step Methodology
  • Preparation of Lanoconazole Disks:

    • Since commercial disks are unavailable, sterile paper disks (6.5 mm diameter) must be impregnated in-house.

    • Prepare a high-concentration solution of lanoconazole in a volatile solvent (e.g., DMSO).

    • Apply a precise volume (e.g., 20 µL) of the solution onto each disk to achieve a specific drug load (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Agar and Inoculum Preparation:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye, which enhances zone definition.[18] Pour into petri dishes to a uniform depth of 4 mm.

    • Prepare a yeast inoculum as described in Protocol I, step 2, adjusting the final suspension to a 0.5 McFarland standard.

  • Inoculation and Disk Application:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically place a lanoconazole disk onto the agar surface. Gently press the disk to ensure complete contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 20-24 hours.

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Data Presentation and Interpretation

Effective data presentation is crucial for comparing the potency of lanoconazole against different fungal strains. A summary table comparing MIC values against susceptible and resistant isolates provides a clear, quantitative assessment. Studies have shown lanoconazole to be highly potent, with MIC values often lower than other azoles, even against resistant strains.[21][22] For example, one study reported an MIC₉₀ of 0.032 µg/mL for lanoconazole against azole-resistant A. fumigatus.[21][22]

Table 1: Hypothetical In Vitro Susceptibility Data for Lanoconazole and Comparators

Fungal Isolate IDSpeciesResistance MechanismLanoconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
SC5314 (ATCC® MYA-2876™)C. albicansWild-Type (Susceptible)0.0160.030.5
DSY296C. albicansERG11 (Y132H) Mutation0.125864
12-99C. albicansCDR1/CDR2 Overexpression0.254>128
Af293 (ATCC® MYA-4609™)A. fumigatusWild-Type (Susceptible)0.0080.25N/A
Af-R1A. fumigatuscyp51A (TR₃₄/L98H)0.032>16N/A
Af-R2A. fumigatuscyp51A (M220K)0.0648N/A
Summary Statistics
MIC₅₀ (Susceptible) 0.012 0.14 0.5
MIC₉₀ (Resistant) 0.19 >16 >128

Data are hypothetical and for illustrative purposes only, but are based on trends observed in published literature.[21][22]

Interpretation:

  • A low lanoconazole MIC against a wild-type strain establishes its baseline potency.

  • A modest increase in the MIC for a resistant strain (e.g., from 0.008 to 0.032 µg/mL for Af-R1) compared to a dramatic increase for a comparator drug (voriconazole MIC >16 µg/mL) suggests that lanoconazole may be less affected by that specific resistance mechanism and warrants further investigation.

Conclusion

The protocols detailed in this guide provide a robust and standardized framework for evaluating the in vitro activity of lanoconazole against azole-resistant fungal pathogens. By adhering to established CLSI and EUCAST principles, researchers can generate high-quality, reproducible data essential for the preclinical assessment of this promising antifungal agent.[13][23] The potent activity demonstrated by lanoconazole against some resistant isolates in previous studies underscores the importance of this work.[21][24] Rigorous and systematic testing against a diverse panel of clinically relevant, mechanistically characterized resistant strains is the critical next step in defining lanoconazole's potential role in the future of antifungal therapy.

References

  • Vertex AI Search. (n.d.). Mechanism of action of Lanoconazole - ChemicalBook.
  • Sanglard, D., Kuchler, K., Ischer, F., Pagani, J. L., Monod, M., & Bille, J. (1995). Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters. Antimicrobial Agents and Chemotherapy, 39(11), 2378–2386.
  • Jenks, J. D., & Hoenigl, M. (2018). Azole-Resistant Aspergillus fumigatus: Epidemiology, Diagnosis, and Treatment Considerations. Journal of Fungi, 4(4), 132.
  • Sharma, C., Kumar, R., Kumar, N., Masih, A., Gupta, D., & Chowdhary, A. (2017). Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? Frontiers in Microbiology, 8, 1013.
  • Lopez-Avila, K., et al. (2016). Mechanisms of antifungal resistance of azoles in Candida albicans. A review. Revista Biomédica, 27(3), 127-136.
  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19.
  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
  • MedchemExpress. (n.d.). Lanoconazole | Antifungal Agent.
  • Patsnap Synapse. (2024, June 14). What is Lanoconazole used for?
  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Understanding the mechanisms of resistance to azole antifungals in Candida species. The Lancet Infectious Diseases, 18(6), e205–e214.
  • Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 2179.
  • Trovão, N. S., et al. (2024). Azole resistance mechanisms and population structure of the human pathogen Aspergillus fumigatus on retail plant products. Applied and Environmental Microbiology, 90(5), e01977-23.
  • de Castro, P. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586.
  • Chowdhary, A., Sharma, C., & Meis, J. F. (2014). Exploring Azole Antifungal Drug Resistance in Aspergillus fumigatus with Special Reference to Resistance Mechanisms. Critical Reviews in Microbiology, 43(1), 1-15.
  • Badali, H., et al. (2016). Potent Activities of Novel Imidazoles Lanoconazole and Luliconazole against a Collection of Azole-Resistant and -Susceptible Aspergillus fumigatus Strains. Antimicrobial Agents and Chemotherapy, 60(11), 6916–6919.
  • EUCAST. (2020). EUCAST Definitive Document E.Def 9.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds. Scribd.
  • Zarei, F., et al. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. International Journal of Medical Laboratory, 5(2), 101-108.
  • Revie, N. M., Iyer, K. R., Robbins, N., & Cowen, L. E. (2018). Azole-Resistant Aspergillosis: Epidemiology, Molecular Mechanisms, and Treatment. The Journal of Infectious Diseases, 218(suppl_1), S63–S71.
  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811–1820.
  • Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Mechanisms of Azole Resistance in Candida—A Narrative Review. Journal of Fungi, 3(2), 25.
  • CLSI. (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. Wayne, PA: Clinical and Laboratory Standards Institute.
  • MIMS Philippines. (n.d.). Lanoconazole: Uses & Dosage.
  • Jain, A., et al. (2021). Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. National Journal of Laboratory Medicine, 10(4), 1-5.
  • PubMed. (2016). Potent Activities of Novel Imidazoles Lanoconazole and Luliconazole against a Collection of Azole-Resistant and -Susceptible Aspergillus fumigatus Strains. Antimicrobial Agents and Chemotherapy, 60(11), 6916-6919.
  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute.
  • Al-Mosawey, H. A., et al. (2007). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 45(8), 707-712.
  • CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Wayne, PA: Clinical and Laboratory Standards Institute.
  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • de Castro, P. A., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
  • Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS.
  • CLSI. (n.d.). M27 4th Edition. Scribd.
  • EUCAST. (n.d.). EUCAST breakpoints for antifungals.
  • Patsnap Synapse. (n.d.). Lanoconazole - Drug Targets, Indications, Patents.
  • Baghi, N., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology, 54(7), 755-760.
  • Shokoohi, G. R., et al. (2017). In Vitro Activities of Luliconazole, Lanoconazole, and Efinaconazole Compared with Those of Five Antifungal Drugs against Melanized Fungi and Relatives. Antimicrobial Agents and Chemotherapy, 61(11), e01193-16.
  • Benchchem. (n.d.). Lanoconazole | 153222-93-6.
  • BOC Sciences. (n.d.). CAS 101530-10-3 (Lanoconazole).
  • EUCAST. (2025). Clinical breakpoint table.
  • EUCAST. (2026). Fungi (AFST).
  • EUCAST. (n.d.). AST of Moulds.
  • Shokoohi, G. R., et al. (2017). In Vitro Activities of Luliconazole, Lanoconazole, and Efinaconazole Compared with Those of Five Antifungal Drugs against Melanized Fungi and Relatives. Antimicrobial Agents and Chemotherapy, 61(11).
  • Uratsuji, H., et al. (2015). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Mycoses, 58(4), 197-202.
  • Hiratani, T., et al. (1994). Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. Arzneimittelforschung, 44(9), 1055-1058.
  • Droudinia, A., et al. (2019). In-vitro antifungal susceptibility testing of lanoconazole and luliconazole against Aspergillus flavus as an important agent of invasive aspergillosis. Journal of Infection and Chemotherapy, 25(2), 123-127.
  • Baghi, N., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology, 54(7).

Sources

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to Lanoconazole in Fungi

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the potential for acquired resistance to lanoconazole in fungi. It is designed to offer in-depth troubleshooting and frequently asked questions to support your experimental workflows.

Introduction

Lanoconazole is a potent, broad-spectrum imidazole antifungal agent.[1][] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][6] By disrupting this pathway, lanoconazole compromises the integrity of the fungal cell membrane, leading to cell death.[3][7] While lanoconazole has demonstrated high efficacy against a range of fungi, including dermatophytes, yeasts, and molds, the potential for acquired resistance is a critical consideration in both clinical and research settings.[3][8][9]

This document will explore the known and potential mechanisms of resistance to azole antifungals, as they are likely to apply to lanoconazole, and provide practical guidance for investigating these phenomena in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for lanoconazole?

Lanoconazole, like other imidazole antifungals, targets the enzyme lanosterol 14α-demethylase (CYP51A/Erg11p).[1][3][10] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[3][6]

Q2: Has acquired resistance to lanoconazole been reported?

While lanoconazole demonstrates potent activity against many fungal species, including some azole-resistant strains, the potential for acquired resistance exists.[11][12] One study noted that the sensitivity of Trichophyton mentagrophytes did not significantly decrease after 15 subcultures on lanoconazole-containing agar, suggesting that secondary resistance may not be easily developed in the tested dermatophytes.[13] However, the fundamental mechanisms of azole resistance are well-documented in various fungal pathogens and are applicable to lanoconazole.[6][14]

Q3: What are the most likely molecular mechanisms of acquired resistance to lanoconazole?

Based on extensive research into azole resistance in fungi, the primary mechanisms are:

  • Target Site Modification: Point mutations in the ERG11 (or CYP51) gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of lanoconazole.[6][14][15] These mutations often cluster in specific "hot spot" regions of the gene.[14]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of lanoconazole to achieve an inhibitory effect.[6][16]

  • Efflux Pump Overexpression: Fungi can actively pump antifungal drugs out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[17][18][19] Overexpression of the genes encoding these pumps, such as CDR1, CDR2, and MDR1 in Candida species, is a common mechanism of azole resistance.[16][17]

Q4: Can exposure to agricultural azole fungicides contribute to lanoconazole resistance?

Yes, there is evidence to suggest that the widespread use of azole fungicides in agriculture can select for azole-resistant strains of fungi, such as Aspergillus fumigatus, in the environment.[20] These strains may exhibit cross-resistance to medical azoles like lanoconazole due to shared resistance mechanisms, such as mutations in the cyp51A gene.[20]

Q5: How can I determine if my fungal isolate is resistant to lanoconazole?

Antifungal susceptibility testing (AFST) is the standard method for determining the resistance profile of a fungal isolate. Broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are commonly used to determine the Minimum Inhibitory Concentration (MIC) of lanoconazole against the isolate.

Troubleshooting Experimental Workflows

This section provides guidance on common challenges encountered when investigating lanoconazole resistance.

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inoculum Preparation Variation in the density of the fungal inoculum can significantly impact MIC values.Standardize your inoculum preparation protocol. Use a spectrophotometer or hemocytometer to ensure a consistent starting cell density.
Media Composition The type and pH of the growth medium can influence the activity of antifungal agents.Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI-1640. Ensure the pH is buffered correctly.
Incubation Conditions Temperature and incubation time can affect fungal growth rates and, consequently, MIC readings.Adhere strictly to the recommended incubation temperature and duration as per standardized protocols (e.g., CLSI or EUCAST).
Drug Solubilization Lanoconazole, like many azoles, has low aqueous solubility. Improper solubilization can lead to inaccurate drug concentrations.Use an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Ensure the final solvent concentration in the assay does not affect fungal growth.
Problem 2: Suspected Efflux Pump-Mediated Resistance

Experimental Approach:

To investigate the role of efflux pumps in lanoconazole resistance, you can perform a chemosensitization assay. This involves determining the MIC of lanoconazole in the presence and absence of a known efflux pump inhibitor.

Workflow Diagram:

Caption: Workflow for a chemosensitization assay.

Problem 3: Identifying Target Site Mutations

Experimental Approach:

If efflux pump activity is ruled out, or to confirm a multifactorial resistance mechanism, sequencing the ERG11 (CYP51) gene is the next logical step.

Protocol: ERG11/CYP51 Gene Sequencing

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your suspected resistant and a susceptible (wild-type) control strain.

  • PCR Amplification: Design primers that flank the entire coding sequence of the ERG11/CYP51 gene. Perform PCR to amplify the gene from both DNA samples.

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis:

    • Align the sequence from the resistant isolate with the sequence from the susceptible control and a reference sequence from a public database (e.g., GenBank).

    • Identify any nucleotide changes (mutations).

    • Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid substitutions.

    • Compare any identified substitutions to known resistance-conferring mutations in the literature.

Logical Relationship Diagram:

G cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Data Interpretation Resistant_Strain Resistant Fungal Strain gDNA_Extraction_R gDNA_Extraction_R Resistant_Strain->gDNA_Extraction_R Genomic DNA Extraction Susceptible_Strain Susceptible Control Strain gDNA_Extraction_S gDNA_Extraction_S Susceptible_Strain->gDNA_Extraction_S Genomic DNA Extraction PCR_R PCR Amplification of ERG11/CYP51 gDNA_Extraction_R->PCR_R PCR_S PCR Amplification of ERG11/CYP51 gDNA_Extraction_S->PCR_S Sequencing_R Sanger Sequencing PCR_R->Sequencing_R Sequencing_S Sanger Sequencing PCR_S->Sequencing_S Sequence_Alignment Sequence Alignment and Comparison Sequencing_R->Sequence_Alignment Sequencing_S->Sequence_Alignment Mutation_Identification Identification of Amino Acid Substitutions Sequence_Alignment->Mutation_Identification Literature_Comparison Comparison with Known Resistance Mutations Mutation_Identification->Literature_Comparison

Caption: Experimental workflow for identifying target site mutations.

Conclusion

Investigating the potential for acquired resistance to lanoconazole is crucial for its effective development and application. By understanding the underlying molecular mechanisms and employing systematic troubleshooting approaches, researchers can effectively characterize and address resistance when it arises. This guide provides a foundational framework for these investigations. For further, more specific inquiries, please consult the cited literature or contact your technical support representative.

References

  • MDPI. (2025, April 10). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Lanoconazole used for?. Retrieved from [Link]

  • Oxford Academic. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in Candida species. Retrieved from [Link]

  • Frontiers. (n.d.). Efflux pump proteins in antifungal resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi. The diagram.... Retrieved from [Link]

  • Frontiers. (2020, January 20). Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Genetic Dissection of Azole Resistance Mechanisms in Candida albicans and Their Validation in a Mouse Model of Disseminated Infection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular mechanism of azoles resistant Candida albicans in a patient with chronic mucocutaneous candidiasis. Retrieved from [Link]

  • Frontiers. (2017, January 11). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Retrieved from [Link]

  • ScienceDirect. (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 18). The Multifunctional Fungal Ergosterol. Retrieved from [Link]

  • Frontiers. (2013, January 9). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Retrieved from [Link]

  • PubMed. (2021, May 25). Molecular Mechanisms of Azole Resistance in Four Clinical Candida albicans Isolates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, April 15). Efflux-mediated antifungal drug resistance. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Efflux-Mediated Antifungal Drug Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Overexpression of efflux pumps facilitates azole resistance by actively expelling drugs from fungal cells. Retrieved from [Link]

  • MIMS. (n.d.). Lanoconazole: Uses & Dosage. Retrieved from [Link]

  • Dove Press. (2017, August 29). Antifungal resistance: current trends and future strategies to combat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting efflux pumps to overcome antifungal drug resistance. Retrieved from [Link]

  • Frontiers. (2017, June 6). Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Azole Resistance Involving cyp51A and cyp51B Genes in Clinical Aspergillus flavus Isolates. Retrieved from [Link]

  • Acta Medica Iranica. (n.d.). Azole Resistance and CYP51A/B Mutations in Aspergillus Clinical Isolates Before and During the COVID-19 Pandemic. Retrieved from [Link]

  • MDPI. (2025, November 10). Contribution of the CYP51A Y119F Mutation to Azole Resistance in Aspergillus flavus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in Candida species. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 26). A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus. Retrieved from [Link]

  • European Journal of Hospital Pharmacy. (n.d.). Antifungal drug resistance: an update. Retrieved from [Link]

  • MDPI. (2024, November 26). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. Retrieved from [Link]

  • AdisInsight. (2021, February 19). Lanoconazole - Nihon Nohyaku. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review. Retrieved from [Link]

  • American Society for Microbiology. (2016, October 21). Potent Activities of Novel Imidazoles Lanoconazole and Luliconazole against a Collection of Azole-Resistant and -Susceptible Aspergillus fumigatus Strains. Retrieved from [Link]

  • Ovid. (2015, April). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Retrieved from [Link]

  • PubMed. (n.d.). [Studies on the in vitro antifungal activity of lanoconazole, a new topical antimycotic, against Trichophyton spp]. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Antifungal Drug Resistance. Retrieved from [Link]

  • PubMed. (2016, October 21). Potent Activities of Novel Imidazoles Lanoconazole and Luliconazole against a Collection of Azole-Resistant and -Susceptible Aspergillus fumigatus Strains. Retrieved from [Link]

  • MDPI. (n.d.). Fungal Drug Response and Antimicrobial Resistance. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). In Vitro Activities of Luliconazole, Lanoconazole, and Efinaconazole Compared with Those of Five Antifungal Drugs against Melanized Fungi and Relatives. Retrieved from [Link]

  • Patsnap Synapse. (2025, November 15). Lanoconazole - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Springer. (n.d.). Mechanisms of antifungal resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 26). Potent Activities of Luliconazole, Lanoconazole, and Eight Comparators against Molecularly Characterized Fusarium Species. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. Retrieved from [Link]

  • Bentham Science. (n.d.). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Mechanisms of Antifungal Drug Resistance. Retrieved from [Link]

Sources

Optimizing Lanoconazole concentration for in vitro fungicidal activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers optimizing the use of lanoconazole in in vitro fungicidal activity assays. As Senior Application Scientists, we have compiled this guide based on established protocols and field experience to help you navigate the nuances of your experiments and troubleshoot common challenges.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about lanoconazole and the principles of in vitro antifungal testing.

Q1: What is the precise mechanism of action for lanoconazole?

A: Lanoconazole is a potent imidazole antifungal agent.[] Its primary mechanism involves the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as Erg11p or CYP51).[2][3] This enzyme is a critical step in the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane.[4][5] By blocking the conversion of lanosterol to ergosterol, lanoconazole disrupts the integrity and fluidity of the fungal membrane, leading to an accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth or cell death.[4][6]

Q2: Is lanoconazole considered a fungicidal or fungistatic agent?

A: The classification of lanoconazole as either fungicidal (kills fungi) or fungistatic (inhibits fungal growth) is not absolute and depends heavily on the fungal species, the concentration of the drug, and the specific methodology used for testing.[3][7]

  • Fungistatic Activity: By standard definitions, which often rely on the Minimum Inhibitory Concentration (MIC), lanoconazole is frequently characterized as fungistatic against many fungal strains.[7][8] It effectively halts the proliferation of the organism at very low concentrations.

  • Fungicidal Potential: Studies determining the Minimum Fungicidal Concentration (MFC) have shown that lanoconazole does possess fungicidal activity, particularly against dermatophytes like Trichophyton spp.[9] However, the concentration required to be fungicidal (MFC) may be significantly higher than the concentration required to simply inhibit growth (MIC).

Key Takeaway: Do not assume fungicidal activity based on a low MIC alone. It is essential to perform an MFC assay to definitively determine if lanoconazole is fungicidal against your specific isolate under your experimental conditions.[10][11]

Q3: What are the internationally recognized standard methods for determining lanoconazole's in vitro activity?

A: To ensure reproducibility and comparability of data between laboratories, standardized protocols are crucial. The two primary bodies that provide these guidelines are:

  • The Clinical and Laboratory Standards Institute (CLSI): The CLSI documents, particularly M38-A2 , provide a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[7][12][13]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST also provides standardized methodologies for antifungal susceptibility testing (AFST).[14][15]

While there can be minor differences between CLSI and EUCAST protocols (e.g., in glucose content of media, inoculum size, or endpoint reading method), both provide a robust framework for determining MICs.[16][17] For dermatophytes, the CLSI M38-A2 is frequently cited in the literature.[7]

Q4: What is the fundamental difference between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)?

A: MIC and MFC are two distinct but related measurements that are critical for characterizing an antifungal agent's activity.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism after a specified incubation period.[16] For azoles like lanoconazole, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[16]

  • Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal drug that results in a ≥99.9% reduction (killing) of the initial fungal inoculum.[10][18] It is determined by subculturing aliquots from the clear wells of an MIC assay onto drug-free agar to see if any fungi have survived.[11]

A low MIC indicates the drug is a potent inhibitor, while a low MFC indicates it is a potent killer. The relationship between these two values (the MFC/MIC ratio) helps to classify the agent's activity.

Section 2: Core Experimental Protocols

These protocols provide a step-by-step guide for performing MIC and MFC assays, grounded in CLSI standards.

Workflow for Determining MIC and MFC

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mfc Phase 3: MFC Assay p1 Prepare Lanoconazole Stock Solution (in DMSO) m1 Perform 2-fold Serial Dilutions of Lanoconazole in 96-well plate p1->m1 p2 Prepare Fungal Inoculum (0.5 McFarland Standard) m2 Inoculate Wells with Fungal Suspension p2->m2 p3 Prepare RPMI-1640 Medium p3->m1 m1->m2 m3 Incubate Plate (35°C, 48-72h) m2->m3 m4 Read MIC: Lowest concentration with ≥50% growth inhibition m3->m4 f1 Select wells at and above MIC with no visible growth m4->f1 Proceed if fungicidal activity is to be confirmed f2 Subculture 10-100 µL from selected wells onto drug-free agar plates f1->f2 f3 Incubate Agar Plates f2->f3 f4 Read MFC: Lowest concentration resulting in ≥99.9% kill vs. initial inoculum f3->f4

Caption: Workflow for MIC and MFC Determination.

Protocol 1: Determination of MIC by Broth Microdilution (Adapted from CLSI M38-A2)

This method is designed to determine the in vitro susceptibility of filamentous fungi to lanoconazole.

  • Preparation of Lanoconazole:

    • Dissolve lanoconazole powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 1600 µg/mL).[19]

    • Perform serial dilutions in RPMI-1640 medium to prepare working solutions at 2x the final desired concentrations.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to encourage sporulation.[20]

    • Harvest conidia by flooding the plate with sterile saline.

    • Adjust the conidial suspension with a spectrophotometer to match the turbidity of a 0.5 McFarland standard.[19] This corresponds to an initial suspension of approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration specified by the CLSI protocol (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[12]

  • Assay Procedure:

    • Dispense 100 µL of the 2x lanoconazole dilutions into the wells of a 96-well microtiter plate. The final concentration range typically spans from 0.008 to 4 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). This halves the drug concentration to the final 1x value and achieves the target inoculum density.

    • Incubate the plates at 35°C for 48 to 96 hours, depending on the growth rate of the fungal species.[21]

  • Reading the MIC:

    • The MIC is the lowest concentration of lanoconazole that causes a profound (typically ≥50%) reduction in growth compared to the drug-free growth control.[16] This can be determined visually or with a spectrophotometer.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a direct continuation of the MIC assay.

  • Subculturing:

    • From each well in the MIC plate that shows complete (or near-complete) growth inhibition, take a fixed volume (e.g., 20 µL) of the suspension.

    • Spot-inoculate this volume onto a drug-free, nutrient-rich agar plate (e.g., Sabouraud Dextrose Agar).

  • Inoculum Quantification (Optional but Recommended):

    • To accurately calculate the percentage of killing, perform a colony count from the initial inoculum used in the MIC assay to establish the starting CFU/mL.

  • Incubation:

    • Incubate the agar plates at an optimal temperature until growth is clearly visible in spots from control wells.

  • Reading the MFC:

    • The MFC is the lowest concentration of lanoconazole from the MIC plate that results in no fungal growth or a significant reduction (≥99.9%) in CFUs compared to the initial inoculum count.[11][18]

Section 3: Troubleshooting Guide

Even with standardized protocols, unexpected results can occur. This guide addresses common issues.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC results between experiments. 1. Inconsistent inoculum size.[16]2. Variation in incubation time or temperature.3. Subjectivity in visual endpoint reading.1. Standardize Inoculum: Always use a spectrophotometer to adjust inoculum to a 0.5 McFarland standard. Prepare fresh for each experiment.2. Control Incubation: Use a calibrated incubator and a consistent incubation time for each fungal species.3. Use a Plate Reader: If possible, use a spectrophotometer to read optical density for a more objective endpoint determination.[16]
Difficulty reading endpoints due to the "trailing" effect. Trailing is partial growth occurring at drug concentrations above the MIC.[22] It is a known phenomenon with azole antifungals and can complicate endpoint determination.1. Adhere to the 50% Inhibition Rule: Read the MIC as the lowest concentration causing at least 50% growth reduction, not 100%.[16]2. Read at 24 Hours: For some fungi, reading the plate at an earlier time point (24h) before trailing becomes pronounced can yield a clearer endpoint.[22]
My MIC is very low, but the MFC is high (or not achieved). This indicates the drug is fungistatic rather than fungicidal at the tested concentrations for your specific isolate.[7] Lanoconazole's primary action is to halt growth; killing the fungus requires higher concentrations or longer exposure.1. Widen the Concentration Range: Test higher concentrations of lanoconazole in your MFC assay.2. Analyze the MFC/MIC Ratio: An MFC/MIC ratio of ≤4 is often considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity. This is a general guideline and can be species-dependent.
Lanoconazole powder is not dissolving properly. Lanoconazole has low aqueous solubility.Use 100% DMSO to create the initial high-concentration stock solution.[19] Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.
No growth, or very poor growth, in the drug-free control well. 1. The fungal inoculum was not viable.2. Incorrect growth medium was used.3. Improper incubation conditions.1. Check Viability: Always plate a sample of your final inoculum on agar to confirm viability and purity.2. Verify Medium: Ensure you are using RPMI-1640 buffered with MOPS to a pH of 7.0.[19][22]3. Confirm Incubator Settings: Double-check the temperature and atmosphere of your incubator.
Troubleshooting Logic Diagram

G start Problem with In Vitro Assay q1 Are MIC values inconsistent? start->q1 s1 Standardize inoculum prep. Use objective endpoint reading. Verify incubation conditions. q1->s1 Yes q2 Is the endpoint unclear (trailing)? q1->q2 No end_node Consult Further Documentation s1->end_node s2 Read MIC at ≥50% inhibition. Consider a 24-hour read time. q2->s2 Yes q3 Is MFC much higher than MIC? q2->q3 No s2->end_node s3 This indicates fungistatic activity. Calculate MFC/MIC ratio. Test higher concentrations. q3->s3 Yes q4 Is there no growth in the control well? q3->q4 No s3->end_node s4 Check inoculum viability. Verify medium and pH. Confirm incubator settings. q4->s4 Yes q4->end_node No s4->end_node

Caption: Troubleshooting Decision Tree for Lanoconazole Assays.

Section 4: Data Interpretation and Advanced Topics

Q: How should I interpret my MIC results when there are no official clinical breakpoints for lanoconazole?

A: This is a critical issue for investigational compounds. While clinical breakpoints (which correlate MICs with clinical outcomes) are not established for lanoconazole, you can use Epidemiological Cutoff Values (ECVs or ECOFFs).[23][24]

  • What is an ECV? An ECV is a value that separates a fungal population into two groups: those with and without acquired resistance mechanisms. It is determined by analyzing the MIC distribution of a large number of wild-type (WT) isolates.

  • How to Use It: If your isolate's MIC is at or below the ECV, it is considered wild-type. An MIC above the ECV suggests the presence of a potential resistance mechanism. EUCAST and CLSI are working to establish more ECVs for various drug-bug combinations.[14][25] In the absence of an official ECV for lanoconazole, you can compare your results to published MIC distributions from large-scale studies.[26]

Q: What are the known molecular mechanisms that could lead to reduced susceptibility to lanoconazole?

A: As an azole, lanoconazole is subject to the same classes of resistance mechanisms that affect other drugs in its class. These primarily include:

  • Target Modification: Point mutations in the ERG11 (or CYP51) gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of lanoconazole.[6][27]

  • Target Overexpression: An increase in the expression of the ERG11 gene leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.[6]

  • Efflux Pump Upregulation: Fungal cells can actively pump the drug out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing it from reaching its intracellular target.[6][27]

Lanoconazole In Vitro Activity Data Summary

The following table summarizes MIC values reported in the literature for lanoconazole against various fungal species. Note that values can vary based on the specific isolates and testing conditions used.

Fungal SpeciesGeometric Mean MIC (µg/mL)MIC Range (µg/mL)Source(s)
Trichophyton rubrum<0.008N/A[7]
Trichophyton mentagrophytes<0.008N/A[7][9]
Epidermophyton floccosum<0.008N/A[7]
Aspergillus flavus0.020.004 - 0.125[26]

References

  • ChemicalBook. (n.d.). Mechanism of action of Lanoconazole.
  • MedchemExpress. (n.d.). Lanoconazole | Antifungal Agent.
  • Patsnap Synapse. (2024, June 14). What is Lanoconazole used for?
  • MIMS Philippines. (n.d.). Lanoconazole: Uses & Dosage.
  • Benchchem. (n.d.). Lanoconazole | 153222-93-6.
  • EUCAST. (2026, January 5). Fungi (AFST).
  • Ostrosky-Zeichner, L., & Fisher, B. T. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • Gupta, A. K., & Saxena, M. (n.d.). Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. PMC.
  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST).
  • Alexander, B. D., & Andes, D. R. (2020). Current Approaches to Antifungal Susceptibility Testing. Clinical Microbiology Reviews.
  • Ghannoum, M., et al. (2010). Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes. PubMed.
  • EUCAST. (n.d.). EUCAST breakpoints for antifungals.
  • AdisInsight. (2021, February 19). Lanoconazole - Nihon Nohyaku.
  • BOC Sciences. (n.d.). CAS 101530-10-3 (Lanoconazole).
  • Uratsuji, H., et al. (2015). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Mycoses, 58(4), 197-202.
  • ResearchGate. (n.d.). (PDF) Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure.
  • The Journal of Medical Research. (n.d.). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary.
  • Robbins, N., & Cowen, L. E. (n.d.). Antifungal Drug Resistance: Evolution, Mechanisms and Impact. PMC - NIH.
  • Niwano, Y., et al. (1995). [Studies on the in vitro antifungal activity of lanoconazole, a new topical antimycotic, against Trichophyton spp]. PubMed.
  • Prasad, R., & Shah, A. H. (n.d.). Mechanisms of Antifungal Drug Resistance. PMC - NIH.
  • SAS Publishers. (2017, December 30). Scholars Journal of Applied Medical Sciences (SJAMS) Antifungal Susceptibility Testing of Dermatophytes Microbiology.
  • Shokohi, T., et al. (2019, February 15). In-vitro antifungal susceptibility testing of lanoconazole and luliconazole against Aspergillus flavus as an important agent of invasive aspergillosis. PubMed.
  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method.
  • Saunte, D. M., et al. (2022, December 9). A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It's Correlation with Previous Exposure and Clinical Responses. MDPI.
  • Patsnap Synapse. (2025, November 15). Lanoconazole - Drug Targets, Indications, Patents.
  • Science.gov. (n.d.). topical antifungal agents.
  • Rex, J. H. (n.d.). Key issues concerning fungistatic versus fungicidal drugs. PubMed.
  • MDPI. (2023, April 13). Antifungal Drug Resistance. Encyclopedia MDPI.
  • CCEB. (n.d.). Comparative effectiveness of fungicidal vs. fungistatic therapies for the treatment of paediatric candidaemia.
  • de Oliveira, V. M., et al. (n.d.). Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds.
  • da Silva, A. P., et al. (n.d.). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Tioconazole.
  • (n.d.). Antifungal Susceptibility Testing.
  • Arıkan, S. (n.d.). Current status of antifungal susceptibility testing methods. AVESİS.
  • Al-Hatmi, A. M. S., et al. (2017, May 31). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI.

Sources

Lanoconazole Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanoconazole. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental setups involving the degradation of this potent antifungal agent. By understanding the potential degradation pathways and having robust analytical methods, you can ensure the accuracy and reliability of your stability and formulation studies.

Frequently Asked Questions (FAQs) on Lanoconazole Degradation

This section addresses common questions and challenges encountered during the study of lanoconazole degradation.

Q1: What are the most likely degradation pathways for lanoconazole under forced degradation conditions?

Based on the chemical structure of lanoconazole, which features an imidazole ring and a ketene dithioacetal moiety, the primary degradation pathways are expected to be through oxidation, photodegradation, and hydrolysis.[1][2]

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation.[1] This can lead to the formation of N-oxides or other oxidized species. The sulfur atoms in the dithiolan ring are also prone to oxidation, potentially forming sulfoxides or sulfones.[3][4]

  • Photodegradation: Imidazole-containing compounds are often sensitive to light.[1][5][6] UV exposure can lead to complex degradation pathways, including photo-oxidation.[1][6]

  • Hydrolytic Degradation: The ketene N,S-acetal linkage in lanoconazole could be susceptible to hydrolysis, particularly under acidic or basic conditions.[2] This could lead to the cleavage of the dithiolan ring.

Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are lanoconazole degradants?

Identifying unknown peaks is a critical step in a forced degradation study. A systematic approach is recommended:

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to check the peak purity of the main lanoconazole peak. Co-elution of a degradant can lead to an impure peak.

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify degradants is by using LC-MS/MS.[7][8][9][10] By comparing the mass-to-charge ratio (m/z) of the unknown peaks with the parent drug, you can propose potential molecular formulas and fragmentation patterns for the degradants.

  • Stress Condition Correlation: Observe which stress conditions (acid, base, peroxide, light, heat) produce or increase the intensity of the unknown peaks. This provides clues about the nature of the degradation. For instance, peaks appearing primarily under oxidative stress likely correspond to oxidized products.

Q3: My lanoconazole sample shows significant degradation under photolytic stress. How can I mitigate this?

Photodegradation is a common issue for imidazole-based compounds.[1][5][6] To mitigate this:

  • Light Protection: Handle and store all lanoconazole solutions and samples in light-resistant containers (e.g., amber vials) or by wrapping containers in aluminum foil.[11]

  • Wavelength of Light: The extent of photodegradation can be wavelength-dependent. Understanding the UV absorption spectrum of lanoconazole can help in selecting appropriate lighting conditions for your laboratory that minimize exposure to the most damaging wavelengths.

  • Packaging Evaluation: For final drug products, photostability testing should be conducted on the product in its immediate and marketing packaging to assess the level of protection provided.[12][13][14]

Q4: I am having trouble developing a stability-indicating HPLC method. What are the key chromatographic parameters to optimize?

Developing a robust stability-indicating method requires careful optimization to ensure separation of the parent drug from all potential degradation products.[15][16][17]

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography of azole antifungals.[18]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and a buffer is typically used.[15][19] Experiment with different organic-to-aqueous ratios and pH values of the buffer to achieve optimal separation. The pH can significantly influence the retention and peak shape of ionizable compounds like lanoconazole.[20][21][22][23]

  • Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the more hydrophobic parent drug and later-eluting non-polar degradants.[16]

  • Detection Wavelength: Use a PDA detector to identify the optimal wavelength for detecting both lanoconazole and its degradation products. Some degradants may have different UV maxima than the parent compound.

Troubleshooting Guide for Lanoconazole Degradation Experiments

This guide provides solutions to specific problems you might encounter.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for lanoconazole Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of lanoconazole. Reduce the injection volume or sample concentration. Try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).
Inconsistent retention times Inadequate column equilibration; Fluctuations in column temperature; Mobile phase composition changing over time.Ensure the column is thoroughly equilibrated with the mobile phase before each run. Use a column oven to maintain a constant temperature.[15] Prepare fresh mobile phase daily and ensure it is well-mixed.
No degradation observed under stress conditions Stress conditions are too mild; Lanoconazole is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. According to ICH guidelines, the goal is to achieve 5-20% degradation.[12]
Complete degradation of lanoconazole Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 5-20%.
Baseline noise or drift Contaminated mobile phase or column; Detector lamp aging.Filter all mobile phases through a 0.45 µm filter. Flush the column with a strong solvent. Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on lanoconazole, based on ICH guidelines.[12]

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing a stability-indicating HPLC method for lanoconazole.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis Prep_Standard Prepare Lanoconazole Standard (1 mg/mL in Methanol) Inject Inject Standard and Stressed Samples Prep_Standard->Inject Prep_Sample Prepare Stressed Samples Prep_Sample->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Column->Inject Mobile_Phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Gradient Gradient Elution: Start with 95% A, ramp to 95% B Mobile_Phase->Gradient Gradient->Inject Flow_Rate Flow Rate: 1.0 mL/min Flow_Rate->Inject Detection PDA Detector (200-400 nm) Analyze Analyze Chromatograms for Resolution, Peak Purity, and New Peaks Detection->Analyze Inject->Analyze Optimize Optimize Gradient, pH, and Flow Rate Analyze->Optimize If separation is not optimal Optimize->Gradient

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of lanoconazole (1 mg/mL) in methanol.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm, with monitoring at the λmax of lanoconazole.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Gradient Elution: Start with a gradient of 5% B to 95% B over 30 minutes.

  • Analysis: Inject the unstressed lanoconazole standard to determine its retention time and peak shape. Subsequently, inject the stressed samples.

  • Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to achieve a resolution of >2 between lanoconazole and all degradation products.

Protocol 2: Forced Degradation Studies

These protocols are designed to induce degradation and identify potential degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Lanoconazole Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (80°C, 48h, Solid & Solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for forced degradation studies of lanoconazole.

Methodology:

  • Acid Hydrolysis: To 1 mL of lanoconazole stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of lanoconazole stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of lanoconazole stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid State: Keep a known amount of lanoconazole powder in an oven at 80°C for 48 hours.

    • Solution State: Keep a lanoconazole solution (in a suitable solvent) at 80°C for 48 hours.

  • Photolytic Degradation: Expose lanoconazole (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][24] A control sample should be kept in the dark under the same temperature conditions.[11]

Data Summary

The following table provides a hypothetical summary of expected outcomes from forced degradation studies on lanoconazole, based on the known chemistry of related imidazole compounds.

Stress Condition Expected % Degradation Potential Degradation Products Analytical Observations
Acid Hydrolysis (0.1 M HCl) 5-15%Cleavage products of the dithiolan ring.Emergence of more polar peaks (earlier retention times) in the chromatogram.
Base Hydrolysis (0.1 M NaOH) 10-20%Products from hydrolysis of the ketene N,S-acetal and potential imidazole ring opening.Appearance of several new peaks, potentially with different UV spectra.
Oxidative (3% H₂O₂) 15-30%N-oxides of the imidazole ring, sulfoxides and sulfones of the dithiolan ring.Formation of multiple degradation products, identifiable by their increased mass in LC-MS.
Thermal (80°C) < 10%Minimal degradation expected, potentially some oxidative products if not protected from air.Minor new peaks may appear.
Photolytic (ICH Q1B) 20-50%Complex mixture of photo-oxidized and rearranged products of the imidazole moiety.Significant degradation with multiple new peaks. The solution may also show a color change.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3353-3362. Available from: [Link]

  • Gao, Y., et al. (2000). Thermal decomposition of copper-azole complexes. Journal of Thermal Analysis and Calorimetry, 60(1), 185-195. Available from: [Link]

  • Prajapati, P. B., & Bodiwala, K. B. (2014). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge. Der Pharmacia Lettre, 6(6), 11-20. Available from: [Link]

  • Kachkovskyi, A., et al. (2021). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Chemistry – A European Journal, 27(45), 11675-11683. Available from: [Link]

  • Keshavarz, M. H., et al. (2020). Synthesis, Crystal Structure and Thermal Properties of Azole-Based Energetic Materials. Propellants, Explosives, Pyrotechnics, 45(5), 725-733. Available from: [Link]

  • Zejc, A., & Obniska, J. (2000). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Pharmazie, 55(8), 599-602. Available from: [Link]

  • Pohjola, L., et al. (2023). Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid. The Journal of Physical Chemistry C, 127(50), 24169-24180. Available from: [Link]

  • Zhang, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(33), 16186-16193. Available from: [Link]

  • Singh, S., et al. (2012). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 47(7), 694-700. Available from: [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6296. Available from: [Link]

  • Keshavarz, M. H. (2019). Prediction of decomposition temperature of azole-based energetic compounds in order to assess of their thermal stability. Journal of the Iranian Chemical Society, 16(1), 139-148. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Singh, R., & Kumar, R. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(3), 1-10. Available from: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(2), 24-33. Available from: [Link]

  • PharmaCompass. (n.d.). Lanoconazole. Available from: [Link]

  • Shimadzu. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. ASMS 2017 ThP 073. Available from: [Link]

  • Ueno, T., et al. (2022). Pharmacokinetics of lanoconazole in human skin after repeated topical application. The Journal of Dermatology, 49(11), 1163-1169. Available from: [Link]

  • R. D. Laboratories, Inc. (n.d.). Photostability. Available from: [Link]

  • SGS. (n.d.). Photostability. Available from: [Link]

  • Li, X., et al. (2021). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 17, 2136-2144. Available from: [Link]

  • Le Coz, C., et al. (2022). Increasing the Hydrophilicity of Cyclic Ketene Acetals Improves the Hydrolytic Degradation of Vinyl Copolymers and the Interaction of Glycopolymer Nanoparticles with Lectins. ChemRxiv. Available from: [Link]

  • Al-Hossaini, A. M., et al. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2024(1), 1-12. Available from: [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Available from: [Link]

  • Felis, E., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Journal of Hazardous Materials, 421, 126733. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available from: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Patel, P., & Dave, H. (2025). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 14(4), 2084-2103. Available from: [Link]

  • Yildiz, I., & Tirit, A. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 2(1), 1-10. Available from: [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. Available from: [Link]

  • Patel, D. J., et al. (2024). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical dosage form. Journal of Pharmaceutical Negative Results, 15(2), 1-10. Available from: [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available from: [Link]

  • Li, P., et al. (2017). DBSA-catalyzed hydrolysis of chain α-oxo ketene dithioacetals in water: Aqueous synthesis of β-ketothioesters. Figshare. Available from: [Link]

  • Tita, D., et al. (2017). Ketoconazole: compatibility with pharmaceutical excipients using DSC and TG techniques. Journal of Thermal Analysis and Calorimetry, 130(3), 1627-1641. Available from: [Link]

  • AdisInsight. (2021, February 19). Lanoconazole. Available from: [Link]

  • Patsnap Synapse. (n.d.). Lanoconazole. Available from: [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Available from: [Link]

  • Pires, C., et al. (2011). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 49(10), 775-779. Available from: [Link]

  • Zhang, Y., et al. (2021). Oxidation of polydithioacetals towards enhanced interchain interactions and oxidative stability. Polymer Chemistry, 12(2), 224-230. Available from: [Link]

  • Hubicka, U., et al. (2017). DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC SOLUTIONS BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Acta Poloniae Pharmaceutica, 74(1), 19-27. Available from: [Link]

  • Di Maria, F., et al. (2020). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. The Journal of Organic Chemistry, 85(15), 9698-9705. Available from: [Link]

  • Sharma, A., et al. (2022). Design, Development and Characterization of Nanoemulsion developed by High Pressure Homogenization (HPH) method Containing Antifungal Drug. Journal of Drug Delivery and Therapeutics, 12(2), 1-9. Available from: [Link]

  • Wu, Y., et al. (2022). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 219, 114940. Available from: [Link]

  • Li, Q., et al. (2011). Development and validation of a stability indicating HPLC method for the analysis of lornoxicam in powder for injection. Asian Journal of Pharmaceutical and Clinical Research, 4(3), 114-118. Available from: [Link]

  • El-badry, M., & Fathy, M. (2007). Stability assessment of ketoconazole in aqueous formulations. Journal of Applied Sciences Research, 3(11), 1572-1578. Available from: [Link]

  • Uchida, K., et al. (1993). Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes. Chemotherapy, 39(4), 268-272. Available from: [Link]

Sources

Technical Support Center: Lanoconazole Animal Model Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating and Mitigating Experimental Variability

Welcome to the technical support resource for researchers utilizing lanoconazole in preclinical animal models. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that addresses the common sources of variability encountered in these studies. This center is designed to move beyond simple protocols, offering insights into the causal factors behind experimental choices to enhance the reproducibility and reliability of your results.

Section 1: Host Factor Variability - The Animal Model

The choice of animal model is arguably the most critical decision influencing the outcome and translatability of your study. Interspecies differences in skin physiology and immune response can dramatically alter both the disease course and the apparent efficacy of a topical agent like lanoconazole.

Q1: Which animal species is most appropriate for my lanoconazole study: a guinea pig or a mouse?

A: The optimal choice depends on your research question. The guinea pig is the most historically validated and widely used model for dermatophytosis, and for good reason. Its skin shares more structural similarities with human skin than murine skin does, particularly regarding the thickness of the stratum corneum and lower hair follicle density[1][2]. This makes it a more predictive model for topical drug absorption and efficacy. Studies evaluating lanoconazole for tinea corporis, tinea pedis, and cutaneous candidiasis have been successfully conducted in guinea pigs[3][4][5].

Mice, however, offer significant advantages for studies focused on immunology and host-pathogen interactions due to the availability of a vast array of transgenic strains and immunological reagents. Strains like BALB/c are known to be highly susceptible to dermatophyte infections[2][6]. Be aware that mouse skin is thinner and has a higher density of hair follicles, which can create an alternative "shunt" pathway for drug absorption not as prominent in humans, potentially leading to an overestimation of a formulation's efficacy[1][7].

Table 1: Comparative Overview of Common Host Models for Dermatophytosis

FeatureGuinea PigMouse (e.g., BALB/c)Human
Stratum Corneum Thickness More similar to humanThinnerThicker
Hair Follicle Density LowerHigherLower
Immune Response Robust, but fewer toolsWell-characterized, many toolsComplex
Spontaneous Healing Can occur, a known issue[6]Can be rapidChronic infection is common
Primary Use Case Topical efficacy, PK/PDHost-pathogen immunologyN/A
Q2: I'm observing significant variability in lesion severity between animals, even within the same group. What could be the cause?

A: This is a common and frustrating issue. Assuming your infection and treatment procedures are consistent, the root cause often lies in subtle host factors.

  • Animal Strain: Even within a species, different strains can exhibit varied susceptibility. For instance, among mouse strains, BALB/c mice have been shown to be more susceptible to Trichophyton infections than C57BL/6 mice[2][6]. Ensure you are using a consistent, well-documented inbred strain.

  • Age and Sex: Younger animals may be more susceptible to infection. Hormonal differences between males and females can also influence immune responses and skin lipid composition. It is critical to use animals of the same sex and a narrow age range (e.g., 6-8 weeks for mice) in all experimental groups.

  • Microbiome: The resident skin microbiota can influence the host's immune tone and compete with the fungal pathogen. Variations in the microbiome between animals from different litters or cages can contribute to variability. Acclimatize animals for at least one week before the experiment begins to help normalize their microbiota and reduce stress from transport.

  • Immunosuppression: If your model requires immunosuppression (e.g., using cyclophosphamide or corticosteroids like prednisolone for candidiasis models[3][8]), the timing, dose, and route of administration are critical. Inconsistent immunosuppression will lead to highly variable infection establishment and clearance rates.

Section 2: Pathogen & Infection Procedure Variability

Standardizing the fungal challenge is paramount for achieving reproducible results. Variability in the inoculum or the infection procedure will directly translate to variability in your endpoints.

Q1: How can I prepare a consistent fungal inoculum? My infection rates are inconsistent.

A: Inoculum preparation is a multi-step process where variability can easily be introduced. The goal is to deliver a consistent number of viable fungal elements to each animal.

  • Fungal Strain and Passage Number: Use a well-characterized strain (e.g., from ATCC or another reputable source). Repeatedly sub-culturing fungi in the lab can lead to attenuation and loss of virulence. It is advisable to work from a frozen stock and limit the number of passages on agar plates (e.g., no more than 3-5 times).

  • Standardize Growth Conditions: Grow the fungus on a standard medium (e.g., Sabouraud Dextrose Agar) for a consistent period and temperature. The age of the culture is important, as it affects the proportion of different fungal elements (hyphae, conidia).

  • Inoculum Preparation Protocol: The most common issue is standardizing the fungal structures used for infection. While counting microconidia with a hemocytometer is a standard method, it doesn't account for the viability or presence of other infectious elements like hyphal fragments[9].

Here is a self-validating protocol to improve consistency:

// Node Definitions Start [label="Start: Frozen Fungal Stock", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="1. Culture on SDA Plate\n(e.g., 7-14 days at 27°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="2. Harvest Fungal Elements\n(Flood plate with sterile saline + Tween 80)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="3. Filter Suspension\n(e.g., through sterile gauze to remove large agar/mycelial clumps)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="4. Wash & Centrifuge\n(3x with sterile saline)", fillcolor="#FFFFFF", fontcolor="#202124"]; Resuspend [label="5. Resuspend in Saline", fillcolor="#FFFFFF", fontcolor="#202124"]; Count [label="6. Quantify Concentration\n(Hemocytometer Count)", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability [label="7. QC Step: Assess Viability\n(Plate serial dilutions and determine CFU/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust [label="8. Adjust to Final Concentration\n(e.g., 1 x 10^7 CFU/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; Infect [label="9. Infect Animal\n(Within 1-2 hours of preparation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Harvest; Harvest -> Filter; Filter -> Wash; Wash -> Resuspend; Resuspend -> Count; Count -> Viability [label="Validate Count"]; Viability -> Adjust [label="Confirm Viability"]; Adjust -> Infect; } } Caption: Standardized workflow for fungal inoculum preparation.

Q2: What is the best way to apply the inoculum to the skin?

A: The goal is to breach the stratum corneum slightly to allow the fungus to establish itself without causing excessive trauma, which could lead to an unnaturally aggressive inflammatory response.

  • Site Preparation: Gently clip the hair from the target area (e.g., the dorsum of a guinea pig) 24 hours prior to infection. Avoid shaving with a razor, as this can cause micro-abrasions that alter the skin barrier.

  • Abrasion: Lightly abrade the skin surface. This is a key source of variability. Standardize this by using a consistent tool (e.g., a sterile toothbrush or fine-grit sandpaper) and a defined method (e.g., a specific number of gentle strokes in two directions).

  • Inoculum Application: Pipette a precise volume of the standardized inoculum onto the abraded area. To ensure the inoculum remains in place, you can use a sterile plastic ring or chamber adhered to the skin for a set period (e.g., 24-72 hours), creating an occlusive environment that promotes infection[6].

Section 3: Pharmacological Factors - Lanoconazole Formulation & Delivery

The formulation and its application directly impact the bioavailability of lanoconazole at the site of infection.

Q1: Does the choice of vehicle (cream vs. ointment) matter in an animal model?

A: For lanoconazole, preclinical studies in guinea pig models of tinea corporis and tinea pedis have shown that 1% cream and 1% ointment formulations have essentially equivalent therapeutic efficacy[4][5]. However, this may not be true for all drugs or formulations. The vehicle influences drug release, skin hydration, and occlusivity, all of which affect penetration[1]. When comparing your novel formulation to a reference, it is crucial to use the same vehicle for both the test article and the placebo control to isolate the effect of the active pharmaceutical ingredient (API).

Q2: How can I ensure my team is applying the topical formulation consistently?

A: Inconsistent application is a major source of dose variability.

  • Dose by Weight: Apply a specific weight of the formulation (e.g., 30-50 mg) to the treatment area, not a volume (e.g., "a thin layer"). Use a positive displacement pipette or pre-weigh doses in individual syringes.

  • Define the Area: Clearly define the treatment area, which should encompass the entire lesion and a small margin of healthy skin. Use a template or marker if necessary.

  • Standardize Spreading: Use a consistent tool, like a sterile cotton swab or a gloved finger, and a standardized motion to spread the formulation.

  • Prevent Removal: Animals will try to groom the treated area. In some cases, a protective collar or a light bandage may be necessary for a short period post-application to ensure the formulation remains in contact with the skin.

Section 4: Endpoint Analysis & Data Interpretation

Variability can also arise during the data collection phase. Using robust, blinded, and quantitative endpoints is essential.

Q1: What are the most reliable endpoints for assessing lanoconazole efficacy, and how can I reduce variability in these measurements?

A: A multi-pronged approach using clinical, mycological, and histological endpoints is most robust.

  • Clinical Scoring (Least Objective): This involves visually grading lesion characteristics like erythema, scaling, and inflammation.

    • To Reduce Variability: Develop a clear, simple scoring scale (e.g., 0-4 for each parameter). Have at least two individuals score the lesions independently and in a blinded fashion (unaware of the treatment groups). Take high-quality photographs daily under consistent lighting conditions to aid in scoring.

  • Mycological Assessment (Quantitative): This is a critical endpoint and involves determining the fungal burden in the infected tissue.

    • To Reduce Variability: At the study endpoint, excise the entire lesion, weigh it, and homogenize it in a fixed volume of sterile saline. Plate serial dilutions of the homogenate onto selective agar plates (e.g., SDA with antibiotics to prevent bacterial growth). Count the colony-forming units (CFU) after a set incubation period and normalize the result to the tissue weight (CFU/gram of tissue). This provides a quantitative measure of fungal clearance[3][10].

  • Histology (Qualitative/Semi-Quantitative): Staining skin cross-sections with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) allows for visualization of fungal elements within the stratum corneum and hair follicles. This can confirm the presence of infection and assess the inflammatory infiltrate.

// Node Definitions Problem [label="High Variability in\nEndpoint Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tier 1 Questions Host [label="Are Host Factors Consistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathogen [label="Is the Fungal Challenge Standardized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Is Drug Application Uniform?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Is Endpoint Analysis Objective?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 2 Solutions Host_Sol [label="Solution:\n- Use single inbred strain\n- Narrow age/sex range\n- Acclimatize animals", fillcolor="#FFFFFF", fontcolor="#202124"]; Pathogen_Sol [label="Solution:\n- Use low passage stock\n- Validate inoculum with CFU counts\n- Standardize skin abrasion", fillcolor="#FFFFFF", fontcolor="#202124"]; Dosing_Sol [label="Solution:\n- Dose by weight, not volume\n- Use application template\n- Prevent grooming", fillcolor="#FFFFFF", fontcolor="#202124"]; Endpoint_Sol [label="Solution:\n- Use blinded assessors\n- Prioritize quantitative CFU/gram\n- Standardize photography", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Problem -> Host; Problem -> Pathogen; Problem -> Dosing; Problem -> Endpoint;

Host -> Host_Sol [label="No"]; Pathogen -> Pathogen_Sol [label="No"]; Dosing -> Dosing_Sol [label="No"]; Endpoint -> Endpoint_Sol [label="No"];

Host -> Pathogen [style=invis]; Pathogen -> Dosing [style=invis]; Dosing -> Endpoint [style=invis]; } } Caption: A troubleshooting flowchart for high experimental variability.

Section 5: Mechanism of Action & Final Considerations

Understanding how lanoconazole works provides context for interpreting results. Lanoconazole is an imidazole antifungal that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase[11][12][13]. This blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The resulting membrane is dysfunctional, leading to fungal cell death[14]. Furthermore, lanoconazole has demonstrated anti-inflammatory properties, which may contribute to its overall clinical effectiveness by reducing symptoms like redness and swelling[15][16].

// Node Definitions Lanosterol [label="Lanosterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Lanosterol 14α-demethylase\n(Fungal Cytochrome P450)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Functional Fungal\nCell Membrane", fillcolor="#FFFFFF", fontcolor="#202124"]; Lanoconazole [label="Lanoconazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="INHIBITION", shape=none, fontcolor="#EA4335"]; Dysfunction [label="Defective Cell Membrane\n(Increased Permeability)", fillcolor="#FBBC05", fontcolor="#202124"]; Death [label="Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Lanosterol -> Enzyme; Enzyme -> Ergosterol; Ergosterol -> Membrane; Lanoconazole -> Enzyme [arrowhead=tee, label=" ", color="#EA4335", style=bold, headlabel=<X>]; Enzyme -> Dysfunction [style=dashed, color="#5F6368"]; Dysfunction -> Death; } } Caption: Mechanism of action of Lanoconazole.

By systematically addressing these potential sources of variability in host, pathogen, pharmacology, and procedure, you can significantly improve the quality and consistency of your lanoconazole animal model studies.

References

  • What is Lanoconazole used for? Patsnap Synapse. [Link]

  • Lanoconazole: Uses & Dosage. MIMS Philippines. [Link]

  • Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. PubMed. [Link]

  • Animal Model of Dermatophytosis. PMC - NIH. [Link]

  • Bridging the gap: Comparing topical drug absorption and activity in mouse and human skin models. Ten Bio. [Link]

  • Lanoconazole - Nihon Nohyaku. AdisInsight. [Link]

  • Therapeutic Efficacy of Lanoconazole, a New Imidazole Antimycotic Agent, for Experimental Cutaneous Candidiasis in Guinea Pigs. ResearchGate. [Link]

  • Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. PubMed. [Link]

  • Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. PMC. [Link]

  • Perspective on animal models of dermatophytosis caused by Trichophyton rubrum. PMC - NIH. [Link]

  • Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. ASM Journals. [Link]

  • (PDF) Animal Model of Dermatophytosis. ResearchGate. [Link]

  • (PDF) Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. ResearchGate. [Link]

  • Evaluation of skin absorption of drugs from topical and transdermal formulations. SciELO. [Link]

  • Transdermal Permeation of Drugs in Various Animal Species. PMC. [Link]

  • [Therapeutic efficacy of lanoconazole ointment in guinea pig model of tinea pedis, in comparison with that of cream preparations]. PubMed. [Link]

  • Dermatophytosis in Veterinary Medicine: Diagnostic Challenges. MDPI. [Link]

  • Therapeutic Efficacy of Lanoconazole Ointment in Guinea Pig Model of Tinea Corporis, a Comparative Study With Ointment and Cream Preparations. PubMed. [Link]

  • Global Dermatophyte Infections Linked to Human and Animal Health: A Scoping Review. MDPI. [Link]

  • Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice. PMC. [Link]

  • Pharmacokinetics of lanoconazole in human skin after repeated topical application. PubMed. [Link]

Sources

Validation & Comparative

Lanoconazole vs. Luliconazole: A Comparative Study of Antifungal Potency

[1][2][3][4][5][6][7][8]

Executive Summary

In the landscape of topical antifungals, the evolution from Lanoconazole (LCZ) to its structural successor Luliconazole (LLCZ) represents a significant leap in structure-activity optimization. While both agents belong to the imidazole class and utilize the unique ketene dithioacetal framework to inhibit ergosterol synthesis, Luliconazole demonstrates superior potency, particularly against dermatophytes.[1][2][3]

This guide provides a technical analysis of their comparative efficacy, grounded in Minimum Inhibitory Concentration (MIC) data, pharmacokinetic retention profiles, and standardized CLSI experimental protocols.

Chemical Architecture & SAR: The Enantiomeric Edge

To understand the difference in potency, one must look at the molecular geometry. Both compounds diverge from traditional imidazoles (like clotrimazole) by incorporating the imidazole moiety into a ketene dithioacetal structure .[3]

  • Lanoconazole: Originally developed as a racemic mixture.[1][3][4] The structure relies on the dithiolan ring to facilitate membrane penetration.

  • Luliconazole: Structurally, it is the (R)-enantiomer of a chlorinated derivative related to Lanoconazole.[3][5][6]

Key Structure-Activity Relationship (SAR) Insight: The (R)-configuration of Luliconazole provides a more precise steric fit into the active site of the target enzyme (CYP51). This stereochemistry minimizes steric hindrance, allowing the nitrogen atom of the imidazole ring to coordinate more tightly with the heme iron of the enzyme, resulting in lower dissociation rates and higher fungicidal activity compared to the racemic Lanoconazole.

Mechanistic Profiling: CYP51 Inhibition

Both agents function as ergosterol biosynthesis inhibitors. They target Lanosterol 14


-demethylase (CYP51)

The Cascade Effect:

  • Direct Blockade: The drug binds to the heme iron of CYP51.

  • Accumulation: Toxic methylated sterols (e.g., 14

    
    -methyl-3,6-diol) accumulate in the fungal membrane.
    
  • Depletion: Ergosterol levels drop, compromising membrane fluidity and integrity.

  • Cell Death: Disruption of membrane-bound enzymes (e.g., chitin synthase) leads to fungistatic or fungicidal effects.

Visualization: The Ergosterol Inhibition Pathway

MoA_PathwaySqualeneSqualeneLanosterolLanosterolSqualene->Lanosterol Epoxidation & CyclizationCYP51Target Enzyme:Lanosterol 14α-demethylase(CYP51)Lanosterol->CYP51 Substrate BindingToxicSterolsAccumulation ofToxic 14α-methylsterolsCYP51->ToxicSterols Blockade ResultErgosterolErgosterol(Membrane Integrity)CYP51->Ergosterol Demethylation (Normal)CellDeathFungal Cell LysisToxicSterols->CellDeath Membrane StressErgosterol->CellDeath DepletionInhibitorsLuliconazole (High Affinity)Lanoconazole (Moderate Affinity)Inhibitors->CYP51 COMPETITIVE INHIBITION

Figure 1: Mechanism of Action showing the competitive inhibition of CYP51 by Luliconazole and Lanoconazole.

Comparative Potency: In Vitro Data[5][8][12]

The following data aggregates results from multiple studies using CLSI standards. Luliconazole consistently exhibits lower MIC values (indicating higher potency), particularly against Trichophyton species, the primary agents of tinea pedis.

Table 1: Comparative MIC Ranges ( g/mL)
OrganismStrain TypeLanoconazole (LCZ) MIC

Luliconazole (LLCZ) MIC

Fold Difference (Potency)
T. rubrum Clinical Isolates0.06 – 0.240.001 – 0.004 ~60x (LLCZ Superior)
T. mentagrophytes Clinical Isolates0.125 – 0.50.002 – 0.008 ~60x (LLCZ Superior)
C. albicans Standard Strains0.25 – 1.00.25 – 1.0 Comparable
Aspergillus fumigatus Environmental0.50.06 ~8x (LLCZ Superior)

Data Interpretation:

  • Dermatophytes: Luliconazole is significantly more potent than Lanoconazole.[7][1][2][3] The MICs are often in the nanogram range, which explains its efficacy in short-duration therapies (e.g., 2-week regimens).

  • Yeasts: Against Candida, the difference is less pronounced, with both showing comparable activity to other azoles.[2][4]

Pharmacokinetics: The "Reservoir" Effect

A critical differentiator is the interaction with keratin. Efficacy in onychomycosis and tinea pedis depends not just on killing the fungus, but on retention in the stratum corneum and nail plate.

  • Lanoconazole: Shows good retention but higher desorption rates.

  • Luliconazole: Exhibits a unique "Reservoir Effect."[7] It binds with high affinity to keratin but remains bioavailable.[7]

    • Mechanism:[8] Luliconazole penetrates the nail plate and stratum corneum rapidly. Once inside, it binds to keratin, creating a drug depot. It then slowly desorbs (releases) over time, maintaining concentration levels above the MIC

      
       for Trichophyton long after the topical application has ceased.
      

This PK profile supports the post-antifungal effect (PAFE) , where fungal growth remains suppressed even after the drug is washed off.

Experimental Protocol: CLSI M38-A2 (Filamentous Fungi)

To validate these findings in your own lab, strictly adhere to the CLSI M38-A2 standard. Deviations in inoculum size or medium buffering can drastically skew MIC values for azoles.

Workflow Overview
  • Medium Prep: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Crucial for azole stability.

  • Inoculum: T. rubrum spores must be harvested from 7-day potato dextrose agar (PDA) cultures.

  • Dilution: Serial 2-fold dilutions of LCZ and LLCZ in 96-well microplates.

Visualization: Assay Workflow

Protocol_WorkflowCulture1. Culture Growth(PDA, 7 days, 30°C)Harvest2. Spore Harvest(Sterile Saline + Tween 20)Culture->HarvestCount3. Standardization(Hemocytometer -> 1-3 x 10^3 CFU/mL)Harvest->Count Adjust DensityPlate4. Microdilution(96-well plate + RPMI-MOPS)Count->Plate InoculateIncubate5. Incubation(35°C for 4 days)Plate->IncubateRead6. Read MIC(100% Inhibition endpoint)Incubate->Read Visual Score

Figure 2: Step-by-step workflow for CLSI M38-A2 Broth Microdilution Assay.

Critical Control Point: For Luliconazole, the endpoint is often defined as 100% inhibition (optically clear well) rather than the 80% used for some other azoles, due to its potent fungicidal nature against dermatophytes.

References

  • Abastabar, M., et al. (2016).

    • Khanna, D. & Bharti, S. (2014). "Luliconazole for the treatment of fungal infections: an evidence-based review." Core Evidence.

      • Uchida, K., et al. (2004). "In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent." Journal of Infection and Chemotherapy.

        • Clinical and Laboratory Standards Institute (CLSI).[9] (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)."[9][10]

          • Koga, H., et al. (2012).

            Comparative Efficacy Profile: Lanoconazole vs. Legacy Imidazoles

            Author: BenchChem Technical Support Team. Date: February 2026

            Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Mycologists, and Formulation Scientists

            Executive Summary: The "Third-Generation" Imidazole

            Lanoconazole (LCZ) represents a significant structural evolution within the imidazole class of antifungals. Unlike legacy imidazoles (e.g., Clotrimazole, Ketoconazole) which rely solely on the azole ring for efficacy, Lanoconazole incorporates a ketene dithioacetal backbone.[1]

            This structural modification confers two distinct advantages that define its superiority in clinical and experimental settings:

            • Hyper-Potency against Dermatophytes: LCZ exhibits MIC values 10–100x lower than bifonazole and clotrimazole against Trichophyton species.

            • The "Reservoir Effect": LCZ demonstrates exceptional affinity for keratin, allowing it to persist in the stratum corneum for up to 96 hours—approximately 7 times longer than traditional imidazoles.

            Molecular Mechanism & Structural Causality[2]
            The Ketene Dithioacetal Advantage

            While all imidazoles function by inhibiting lanosterol 14

            
            -demethylase (CYP51) , Lanoconazole's potency is derived from its unique side chain. The molecule exists as a racemate, but the R-enantiomer  is the biologically active component.[1][2] The dithiolane ring structure creates a steric configuration that binds more tightly to the heme iron of the fungal CYP51 enzyme compared to the looser binding of earlier imidazoles like ketoconazole.
            
            Pathway Interference

            The following diagram illustrates the specific blockade point of Lanoconazole within the ergosterol biosynthesis pathway, contrasting it with allylamines (Terbinafine) to highlight class specificity.

            Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyp51 CYP51 (Lanosterol 14α-demethylase) TARGET ENZYME Lanosterol->Cyp51 Substrate Intermediates Toxic Methylated Sterols (Accumulation leads to membrane stress) Cyp51->Intermediates Blocked by Azoles Ergosterol Ergosterol (Cell Membrane Integrity) Intermediates->Ergosterol LCZ LANOCONAZOLE (High Affinity Binding) LCZ->Cyp51 Strong Inhibition Clotrimazole Clotrimazole/Ketoconazole (Moderate Affinity) Clotrimazole->Cyp51 Competitive Inhibition

            Figure 1: Ergosterol biosynthesis pathway showing the specific high-affinity blockade of CYP51 by Lanoconazole.

            Comparative Efficacy Data (In Vitro)

            The following data aggregates MIC (Minimum Inhibitory Concentration) ranges from standard broth microdilution assays. Note the order-of-magnitude difference in susceptibility for dermatophytes.

            Table 1: Comparative MIC (
            
            
            g/mL) against Dermatophytes

            Data Source: Aggregated from Niwano et al. and Hiruma et al.

            OrganismLanoconazole (LCZ)BifonazoleClotrimazoleKetoconazole
            Trichophyton rubrum 0.004 – 0.015 0.2 – 1.00.1 – 0.50.2 – 1.0
            T.[3] mentagrophytes 0.01 – 0.03 1.0 – 4.00.5 – 2.00.5 – 2.0
            Microsporum canis 0.02 – 0.06 1.0 – 2.00.5 – 1.00.5 – 2.0
            Table 2: Comparative MIC (
            
            
            g/mL) against Yeasts (Candida)

            Note: While LCZ is effective against Candida, the performance gap is narrower compared to dermatophytes.

            OrganismLanoconazole (LCZ)BifonazoleClotrimazoleKetoconazole
            Candida albicans 2.0 – 8.0 4.0 – 16.01.0 – 8.00.5 – 4.0
            Candida glabrata 1.0 – 4.0 2.0 – 8.01.0 – 4.01.0 – 4.0

            Key Insight: Lanoconazole is primarily a "dermatophyte hunter." Its lipophilicity allows it to penetrate the keratinized cell walls of Trichophyton spp. far more effectively than legacy imidazoles.[3]

            Pharmacokinetics: The Stratum Corneum Reservoir

            A critical differentiator for topical application is the "Reservoir Effect." Efficacy is not just about intrinsic potency (MIC), but residence time at the infection site.

            • Retention: 24 hours after application, ~83% of applied Lanoconazole is recoverable from the stratum corneum.[4][5]

            • Duration: Detectable levels persist for 96 hours , compared to ~12-24 hours for clotrimazole.[4]

            • Concentration: In clinical settings, LCZ concentrations in the horny layer can reach >4,000 mg/g, which is roughly 20,000x the MIC for T. rubrum.[4]

            Experimental Protocol: CLSI M38-A2 (Adapted for LCZ)

            To replicate these findings, researchers must use the Broth Microdilution Method . The following protocol is adapted from CLSI M38-A2 standards, optimized for testing Lanoconazole against filamentous fungi.

            Critical Reagents
            • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

            • Solvent: DMSO (Lanoconazole is highly lipophilic; do not use water).

            Workflow Diagram

            MIC_Protocol Stock 1. Stock Prep Dissolve LCZ in DMSO (1600 μg/mL) Dilution 2. Serial Dilution 2x concentrations in RPMI 1640 (MOPS) Stock->Dilution Plate 4. Plating 100μL Drug + 100μL Fungi (96-well microplate) Dilution->Plate Inoculum 3. Inoculum Prep T. rubrum conidia (1-3 x 10^3 CFU/mL) Inoculum->Plate Incubate 5. Incubation 28°C - 30°C (4 - 7 Days) Plate->Incubate Read 6. Read MIC Score: 80% inhibition vs. Growth Control Incubate->Read

            Figure 2: Step-by-step workflow for determining MIC of Lanoconazole against dermatophytes.

            Step-by-Step Methodology
            • Stock Preparation: Dissolve Lanoconazole powder in 100% DMSO. Prepare a stock solution at 100x the final highest concentration desired.

            • Inoculum Preparation (Crucial Step):

              • Grow T. rubrum on Potato Dextrose Agar (PDA) for 7–14 days at 28°C to induce conidiation.

              • Cover colonies with sterile saline (0.85%) containing 1 drop of Tween 80.

              • Gently probe colonies to release conidia. Allow heavy particles to settle for 5 minutes.

              • Adjust supernatant to an optical density (OD) of 65-70% transmittance at 530 nm.

              • Dilute 1:50 in RPMI 1640 to achieve final concentration of

                
                 CFU/mL.
                
            • Assay Setup:

              • Dispense 100

                
                L of 2x drug dilutions into microplate wells (Rows 1-10).
                
              • Add 100

                
                L of standardized inoculum to all wells.
                
              • Include Growth Control (Media + Inoculum + DMSO) and Sterile Control (Media only).

            • Incubation: Incubate at 28°C (do not use 37°C for dermatophytes) for 4 to 7 days.

            • Endpoint Determination: The MIC is the lowest concentration showing 80% inhibition compared to the growth control (visual clarity).

            References
            • Niwano, Y., et al. (2003).[6] Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure.[1][3][2][6] Current Medicinal Chemistry - Anti-Infective Agents. Link

            • Hiruma, M., et al. (2001). In vitro activity of lanoconazole against dermatophytes and Candida spp.[5] Mycoses.[7][8]

            • Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9][10][11][12] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[10][11] CLSI document M38-A2. Link

            • Takeda, K., et al. (2022). Pharmacokinetics of lanoconazole in human skin after repeated topical application.[4][13] The Journal of Dermatology. Link

            • Uchida, K., et al. (2004). In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent.[3][2] Journal of Infection and Chemotherapy. (Provides comparative structural data for LCZ derivatives). Link

            Sources

            A Comparative Guide to the Cross-Reactivity of Lanoconazole with Other Azole Antifungals

            Author: BenchChem Technical Support Team. Date: February 2026

            Authored for Researchers, Scientists, and Drug Development Professionals

            Abstract

            Lanoconazole is a potent, topically administered imidazole antifungal agent with a unique chemical structure that distinguishes it from many other azoles. Its clinical efficacy is well-established, particularly against dermatophytes. However, for researchers and clinicians, understanding its potential for cross-reactivity with other azole compounds is critical for predicting therapeutic outcomes, managing resistance, and ensuring patient safety. This guide provides an in-depth comparison of lanoconazole's cross-reactivity profile, grounded in its mechanism of action, structural chemistry, comparative in vitro data, and documented immunological responses. We further provide detailed experimental protocols for the independent assessment of these properties in a research setting.

            Part 1: The Molecular Basis for Azole Cross-Reactivity

            The potential for cross-reactivity among azole antifungals is rooted in their shared mechanism of action and structural similarities. All azoles, including lanoconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which produces the primary sterol in fungal cell membranes.[3][4] By disrupting ergosterol synthesis, azoles compromise the structural integrity and fluidity of the fungal membrane, leading to growth inhibition and cell death.[3]

            The azole's nitrogen-containing heterocyclic ring (an imidazole ring in lanoconazole's case) binds to the heme iron atom at the active site of the CYP51 enzyme.[5][6] This interaction prevents the natural substrate, lanosterol, from binding and being demethylated.[5][7] While this core mechanism is conserved, the affinity and specificity of this binding are influenced by the various side chains attached to the azole ring. These structural differences dictate the antifungal spectrum, potency, and potential for cross-reactivity.

            Lanoconazole is structurally distinct due to the presence of a dithiolan ring in a ketene dithioacetal structure.[1][8] This feature, which it shares with the related compound luliconazole, is absent in more conventional imidazoles like ketoconazole and miconazole, or triazoles like fluconazole.[9][10] These structural nuances are central to understanding its unique interaction profile.

            G cluster_pathway Ergosterol Biosynthesis Pathway cluster_azoles Azole Antifungals (Inhibitors) Lanosterol Lanosterol Lanosterol->Demethylated_Lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol (Fungal Cell Membrane) Demethylated_Lanosterol->Ergosterol Multiple Steps Lanoconazole Lanoconazole (Imidazole + Dithiolan) Lanoconazole->Inhibition Ketoconazole Ketoconazole (Imidazole) Ketoconazole->Inhibition Fluconazole Fluconazole (Triazole) Fluconazole->Inhibition G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Antifungal Stock Solutions (in DMSO) E Perform 2-Fold Serial Dilution of Antifungals Across Plate A->E B Culture Fungal Isolate (e.g., on PDA) C Prepare Fungal Inoculum (Adjust Spore Concentration) B->C F Inoculate Wells with Fungal Suspension C->F D Dispense RPMI Media into 96-Well Plate D->E E->F G Incubate Plate (e.g., 35°C, 48-96h) F->G H Read Plate Visually or with Spectrophotometer G->H I Determine MIC: Lowest Concentration with Complete Growth Inhibition H->I

            Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

            Protocol 2: Fungal CYP51 Enzyme Inhibition Assay

            This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of azoles against recombinant fungal CYP51, providing a direct measure of target-level interaction. [11] Objective: To determine the IC₅₀ value of lanoconazole and other azoles against fungal CYP51 to directly compare their inhibitory potency at the enzyme level.

            Materials:

            • Recombinant fungal CYP51 enzyme (commercially available or expressed in E. coli)

            • NADPH reductase

            • Fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BOMCC)

            • Potassium phosphate buffer (pH 7.4)

            • Test compounds (azoles) in DMSO

            • Black 96-well microtiter plates

            • Fluorescence plate reader

            Procedure:

            • Reagent Preparation: Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51, and NADPH reductase.

            • Compound Addition: In a 96-well plate, add the test compounds (lanoconazole and comparators) at various concentrations (typically a log-fold dilution series). Include a vehicle-only control (DMSO).

            • Pre-incubation: Add the enzyme reaction mixture to the wells containing the test compounds. Pre-incubate at 37°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.

            • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate (BOMCC) to all wells.

            • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear range.

            • Reaction Termination & Reading: Stop the reaction (e.g., by adding acetonitrile). Read the fluorescence of the product on a plate reader (e.g., excitation at 409 nm, emission at 460 nm for the BOMCC product).

            • Data Analysis:

              • Subtract background fluorescence (wells without enzyme).

              • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

              • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

              • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

            Conclusion and Future Directions

            The cross-reactivity profile of lanoconazole is multifaceted. Pharmacologically, its high in vitro potency against key fungal pathogens like dermatophytes suggests a favorable profile and a lower potential for cross-resistance with less potent azoles such as fluconazole. [12][13]However, at the immunological level, its unique dithioacetal structure is a key determinant of cross-sensitivity, leading to a high probability of allergic reaction in individuals sensitized to the structurally analogous luliconazole. [10] For drug development professionals and researchers, this guide underscores the necessity of a dual approach to assessing cross-reactivity:

            • Pharmacological Profiling: Comprehensive in vitro susceptibility testing against panels of both wild-type and known azole-resistant fungal strains is essential to map the cross-resistance landscape.

            • Structural Analysis: Careful consideration of unique chemical moieties is required to predict potential immunological cross-reactivity.

            Future research should focus on generating more extensive comparative data, particularly testing lanoconazole against clinical isolates with characterized mechanisms of azole resistance. Furthermore, studies aimed at definitively identifying the specific antigenic epitopes on different azole molecules will be invaluable for predicting and managing hypersensitivity reactions in a clinical setting.

            References
            • Patsnap Synapse. (2024, June 14). What is Lanoconazole used for?. Retrieved from Patsnap Synapse. [Link]

            • ResearchGate. (n.d.). Chemical structures of the main azole antifungals. Retrieved from ResearchGate. [Link]

            • MIMS Philippines. (n.d.). Lanoconazole: Uses & Dosage. Retrieved from MIMS Philippines. [Link]

            • Peyton, L. R., Gallagher, S., & Hashem, M. M. (2015). New Antifungal Agents with Azole Moieties. Molecules, 20(11), 20461–20481. [Link]

            • National Center for Biotechnology Information. (n.d.). Lanoconazole. PubChem Compound Database. Retrieved from [Link]

            • ResearchGate. (n.d.). Chemical structure of lanoconazole and luliconazole. Retrieved from ResearchGate. [Link]

            • Mast, N., et al. (2013). Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1. Journal of Medicinal Chemistry, 56(11), 4554–4566. [Link]

            • Gnat, S., Łagowski, D., & Nowakiewicz, A. (2021). A Practical Guide to Antifungal Susceptibility Testing. Pathogens, 10(3), 309. [Link]

            • MDPI. (2022, November 17). New Antifungal Agents with Azole Moieties. Retrieved from MDPI. [Link]

            • ResearchGate. (n.d.). Chemical structures of azole antifungal agents. Retrieved from ResearchGate. [Link]

            • Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 39(6), 2197–2203. [Link]

            • Niwano, Y., et al. (2003). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. Current Medicinal Chemistry - Anti-Infective Agents, 2(2), 147-160. [Link]

            • Patsnap Synapse. (2025, November 15). Lanoconazole - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

            • precisionFDA. (n.d.). LANOCONAZOLE. Retrieved from precisionFDA. [Link]

            • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

            • Revie, N. M., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab513. [Link]

            • Kudo, M., et al. (2020). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 63(1), 357–377. [Link]

            • SciSpace. (2019, September 6). Skin allergy to azole antifungal agents for systemic use: a review of the literature. Retrieved from SciSpace. [Link]

            • Clinical Trials. (2023, July 25). Clotrimazole vs Ketoconazole. Retrieved from Clinical Trials. [Link]

            • ResearchGate. (n.d.). Antifungal hypersensitivity reactions and cross-reactivity patterns. Retrieved from ResearchGate. [Link]

            • Baghi, N., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology, 54(8), 850–856. [Link]

            • ResearchGate. (2025, August 7). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates: Table 1. Retrieved from ResearchGate. [Link]

            • Uratsuji, H., et al. (2015). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Mycoses, 58(4), 197-202. [Link]

            • Sykes, M. L., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(9), e0004100. [Link]

            • Baghi, N., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology, 54(8), 850-856. [Link]

            • Barchiesi, F., et al. (1996). Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities. Journal of Clinical Microbiology, 34(5), 1216–1220. [Link]

            • Koga, H., et al. (1992). Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. Arzneimittel-Forschung, 42(5), 725-728. [Link]

            • Stone, C. A., et al. (2021). Antifungal hypersensitivity reactions and cross-reactivity patterns. Current Opinion in Allergy and Clinical Immunology, 21(6), 591-600. [Link]

            • ResearchGate. (n.d.). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Retrieved from ResearchGate. [Link]

            • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference. Pharmaceutical Press.
            • MDPI. (2023, September 23). Problems Encountered Using Fungal Extracts as Test Solutions for Fungal Allergy Diagnosis. Retrieved from MDPI. [Link]

            • Bansal, A., Kumari, R., & Ramam, M. (2008). Fixed drug eruption due to cross reaction between two azoles used for different indications. Indian Journal of Dermatology, Venereology and Leprology, 74(1), 81. [Link]

            • Tanaka, M., et al. (2007). Allergic Contact Dermatitis from Luliconazole: Implication of the Dithioacetal Structure. Acta Dermato-Venereologica, 87(2), 163-164. [Link]

            • Bavbek, S., et al. (2013). Fixed drug eruption caused by ornidazole and fluconazole but not isoconazole, itraconazole, ketoconazole and metronidazole. The Journal of Dermatology, 40(2), 134-135. [Link]

            • MiraVista Diagnostics. (n.d.). MiraVista Asks: Does Cross-Reactivity Occur in Fungal Antigen Assays?. Retrieved from MiraVista Diagnostics. [Link]

            • OUCI. (n.d.). Antifungal hypersensitivity reactions and cross-reactivity patterns. Retrieved from OUCI. [Link]

            • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies. Retrieved from BioIVT. [Link]

            • Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). Advances in Parasitology, 75, 61–87. [Link]

            • GoodRx. (n.d.). Clotrimazole vs. Ketoconazole for Thrush and Tinea Versicolor. Retrieved from GoodRx. [Link]

            • RedBox Rx. (2023, July 19). Yeast Infections: Fluconazole (Diflucan®) vs. Miconazole (Monistat®). Retrieved from RedBox Rx. [Link]

            Sources

            An In Vitro Comparative Analysis of Lanoconazole and Bifonazole Efficacy Against Candida Species: A Guide for Researchers

            Author: BenchChem Technical Support Team. Date: February 2026

            In the landscape of antifungal research and development, the ever-present challenge of opportunistic fungal infections, particularly those caused by Candida species, necessitates a continuous and rigorous evaluation of therapeutic agents. This guide provides a detailed in vitro comparison of two prominent imidazole antifungals, Lanoconazole and Bifonazole, with a focus on their activity against clinically relevant Candida species. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of existing data but also detailed experimental protocols to facilitate further investigation.

            Introduction: The Clinical Challenge of Candidiasis and the Role of Azole Antifungals

            Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal to life-threatening systemic candidiasis. The therapeutic arsenal against these pathogens heavily relies on azole antifungals, a class of drugs that target the fungal cell membrane's integrity. Both Lanoconazole and Bifonazole belong to the imidazole subclass of azoles and are primarily used in topical formulations for the treatment of cutaneous mycoses. A thorough understanding of their comparative in vitro efficacy is paramount for the strategic development of new antifungal therapies and for informing clinical choices.

            Mechanism of Action: Targeting Ergosterol Biosynthesis

            The primary mechanism of action for both Lanoconazole and Bifonazole is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3][4] This is achieved through the targeting of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[5] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and a depletion of ergosterol. This, in turn, increases the permeability and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[5]

            Interestingly, some evidence suggests a dual mode of action for Bifonazole, which, in addition to inhibiting lanosterol 14α-demethylase, may also inhibit HMG-CoA reductase.[6][7] This secondary action could contribute to a more pronounced fungicidal effect compared to other azoles that are primarily considered fungistatic.[7]

            Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase, Lanosterol synthase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51/ERG11) bifonazole_hmg Bifonazole bifonazole_hmg->hmg_coa lanoconazole_bifonazole Lanoconazole & Bifonazole lanoconazole_bifonazole->lanosterol

            Figure 1: Simplified ergosterol biosynthesis pathway highlighting the inhibitory targets of Lanoconazole and Bifonazole.

            Comparative In Vitro Susceptibility Data

            Antifungal AgentCandida SpeciesGeometric Mean MIC (mg/L)MIC Range (mg/L)Source
            Lanoconazole Candida albicansNot explicitly stated, but potent activity noted0.63 - 5 µg/ml (on casitone agar)[8]
            Dermatophytes0.24 µg/ml0.063 - 1 µg/ml[9]
            Bifonazole Candida spp. (mixed)13.2Not specified[1]
            Candida spp. (mixed)6.54Not specified[10]
            Candida albicansNo significant influence on growth at 0.01 and 0.1 µMNot applicable[11]

            Interpretation of Data: The available data suggests that Lanoconazole may possess more potent in vitro activity against Candida species compared to Bifonazole, as indicated by the generally lower MIC values reported in separate studies.[8][9][10] However, without direct comparative studies under identical conditions, this remains an inference. The data for Bifonazole shows variability, which could be attributed to differences in the specific Candida species tested and the methodologies employed across studies.[1][10]

            Experimental Protocols for In Vitro Antifungal Susceptibility Testing

            To ensure the generation of reliable and reproducible data, adherence to standardized protocols is essential. The following sections detail the methodologies for determining Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and for conducting time-kill kinetic assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][12]

            Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination (Broth Microdilution Method)

            This protocol is based on the CLSI M27-A3 and subsequent revisions.[4][7][12]

            MIC_MFC_Workflow prep_drugs Prepare Antifungal Stock Solutions (Lanoconazole & Bifonazole) prep_plates Prepare 2-fold Serial Dilutions in 96-well Microtiter Plates prep_drugs->prep_plates inoculate Inoculate Microtiter Plates prep_plates->inoculate prep_inoculum Prepare Standardized Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic plate_mfc Plate Aliquots from Wells with No Visible Growth onto Antifungal-free Agar read_mic->plate_mfc incubate_mfc Incubate Agar Plates at 35°C for 48 hours plate_mfc->incubate_mfc read_mfc Read MFC: Lowest concentration resulting in ≥99.9% killing incubate_mfc->read_mfc

            Figure 2: Workflow for MIC and MFC determination using the broth microdilution method.

            Step-by-Step Methodology:

            • Antifungal Agent Preparation: Prepare stock solutions of Lanoconazole and Bifonazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the highest final concentration to be tested.

            • Microtiter Plate Preparation: In sterile, 96-well, flat-bottom microtiter plates, perform two-fold serial dilutions of each antifungal agent in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final volume in each well should be 100 µL. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

            • Inoculum Preparation: From a fresh (24-hour) culture of the Candida isolate on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

            • Inoculation: Add 100 µL of the standardized yeast suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

            • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

            • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or using a spectrophotometer.

            • MFC Determination: To determine the MFC, take a 10-20 µL aliquot from each well that shows no visible growth and plate it onto an SDA plate. Incubate the plates at 35°C for 48 hours. The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

            Time-Kill Kinetic Assay

            This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.[2][3][13]

            Time_Kill_Workflow prep_cultures Prepare Standardized Yeast Inoculum (1-5 x 10^5 CFU/mL) inoculate_tubes Inoculate Test Tubes prep_cultures->inoculate_tubes setup_tubes Set up Test Tubes with Antifungal Concentrations (e.g., 1x, 4x, 16x MIC) setup_tubes->inoculate_tubes incubate_agitate Incubate at 35°C with Agitation inoculate_tubes->incubate_agitate sample_timepoints Sample at Predetermined Time Points (0, 2, 4, 8, 12, 24, 48h) incubate_agitate->sample_timepoints serial_dilute Perform Serial Dilutions sample_timepoints->serial_dilute plate_count Plate onto Agar and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

            Sources

            Safety Operating Guide

            Lanoconazole Handling & Safety: A Senior Scientist's Operational Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Personal protective equipment for handling Lanoconazole Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

            Executive Summary: The "Why" Behind the Protocol

            Lanoconazole (CAS: 101530-10-3) is not merely a generic antifungal; it is a potent imidazole that functions by inhibiting lanosterol 14α-demethylase (CYP51). While highly effective against dermatophytes, this mechanism relies on interfering with cytochrome P450 systems.

            The Safety Criticality: As researchers, we must recognize that while Lanoconazole targets fungal CYP51, the structural homology with human cytochrome P450 enzymes presents a risk of metabolic interference and endocrine disruption upon systemic exposure. Furthermore, its lipophilicity facilitates dermal absorption, and it is classified as Very Toxic to Aquatic Life (H410) , making containment a dual issue of personal safety and environmental compliance.

            This guide moves beyond basic compliance to establish a self-validating safety system for your laboratory.

            Hazard Profiling & Risk Assessment

            Before selecting PPE, we must quantify the risk. Lanoconazole is generally handled as a solid powder (high inhalation risk) or a DMSO solution (high permeation risk).

            GHS Hazard Classification Table
            Hazard CategoryCodeDescriptionOperational Implication
            Acute Toxicity H302Harmful if swallowed.[1][2]Strict hygiene; no open bench work.
            Eye Irritation H319Causes serious eye irritation.[1][3][4][5]Goggles required; face shield for large volumes.
            Reproductive H361Suspected of damaging fertility/unborn child.Critical: Pregnant personnel should avoid handling.
            Environmental H410Very toxic to aquatic life with long lasting effects.[2][4]Zero-drain disposal policy.

            Personal Protective Equipment (PPE) Matrix

            Standard "lab safety" is insufficient for potent bioactive imidazoles. Use this matrix to select PPE based on your specific manipulation state.

            PPE Selection Logic

            The following diagram illustrates the decision logic for PPE selection based on the physical state of the compound.

            PPE_Logic Start Start: Lanoconazole Handling State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Liquid Solution (DMSO/Ethanol) State->Liquid Resp_Solid Respiratory: N95/P100 or Biosafety Cabinet Solid->Resp_Solid Resp_Liquid Respiratory: Fume Hood (Vapor Control) Liquid->Resp_Liquid Glove_Solid Gloves: Double Nitrile (Change outer if dusty) Resp_Solid->Glove_Solid Eye Eye Protection: Chemical Goggles (No Safety Glasses) Glove_Solid->Eye Glove_Liquid Gloves: Laminate or Thick Nitrile (>0.11mm) Resp_Liquid->Glove_Liquid Glove_Liquid->Eye Body Body: Lab Coat (Buttoned) + Tyvek Sleeves Eye->Body

            Figure 1: Decision logic for PPE selection based on Lanoconazole physical state.

            Detailed PPE Specifications
            • Hand Protection (The Barrier):

              • Recommendation: Double-gloving is mandatory.

              • Inner Glove: Standard Nitrile (4 mil).

              • Outer Glove: Long-cuff Nitrile (minimum 5-6 mil) or Laminate (Silver Shield) if working with DMSO stocks.

              • Why? DMSO is a penetrant carrier. If Lanoconazole is dissolved in DMSO, the solvent carries the toxin through standard latex/thin nitrile gloves into the bloodstream.

            • Respiratory Protection (The Filter):

              • Powder Handling: Must be performed in a Chemical Fume Hood or Class II Biosafety Cabinet (BSC).

              • Self-Validation: Verify the magnehelic gauge or airflow monitor reads within safe operating parameters (e.g., face velocity 100 fpm) before opening the vial.

            • Eye & Body:

              • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses do not seal against floating micro-particulates.

              • Body: Lab coat with cuffed sleeves. For high-quantity weighing (>100mg), wear Tyvek arm sleeves to bridge the glove-coat gap.

            Operational Protocol: The "Zero-Exposure" Workflow

            This protocol is designed to eliminate the most common failure point: The Weighing Step.

            Step-by-Step Weighing & Solubilization
            • Preparation:

              • Place a disposable balance draft shield or "weighing boat" inside the fume hood.

              • Pre-wet a paper towel with 10% bleach (oxidizer) and place it near the balance for immediate wipe-down.

            • Static Control (Crucial):

              • Lanoconazole powder can be static.[3][6] Use an antistatic gun or a static-free spatula.

              • Why? Static charge causes powder to "jump" off the spatula, creating invisible aerosols.

            • The Transfer:

              • Open the vial only inside the hood.

              • Weigh the required amount.

              • Immediate Solubilization: Add solvent (DMSO/Ethanol) to the weighing vessel immediately if possible, or cap the transfer vial tightly before removing from the balance.

            • Decontamination:

              • Wipe the balance and spatula with the bleach-soaked towel, followed by ethanol.

              • Dispose of the towel as hazardous chemical waste.

            Workflow Visualization

            Workflow Setup 1. Setup Check Airflow Don PPE Weigh 2. Weighing (Inside Hood) Static Control Setup->Weigh Verified Solubilize 3. Solubilize Add DMSO/EtOH Create Stock Weigh->Solubilize Contained Clean 4. Decon 10% Bleach Wipe Solvent Wash Solubilize->Clean Sealed Waste 5. Disposal Halogenated Waste Incineration Clean->Waste Segregated

            Figure 2: Operational workflow for safe Lanoconazole handling from setup to disposal.

            Decontamination & Disposal

            Lanoconazole is halogenated (contains Chlorine) and sulfur-containing. It requires specific disposal streams.[1][6][7]

            Waste Classification[5][8]
            • Stream: Halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste.[8]

            • Destruction Method: High-temperature incineration (>1000°C).

            • Prohibition: NEVER dispose of down the sink. The H410 classification means even trace amounts can devastate local aquatic ecosystems and contribute to environmental antifungal resistance.

            Spill Response (Self-Validating System)
            • Alert: Announce the spill.

            • Isolate: Cover spill with absorbent pads soaked in compatible solvent (ethanol) or damp paper towels to prevent dust generation.

            • Neutralize: Clean area with 10% bleach solution (oxidizes the imidazole ring structure), then water, then ethanol.

            • Verify: Inspect under UV light (if applicable for fluorescent impurities) or simply verify no visible residue remains on dark surfaces.

            References

            • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3002820, Lanoconazole. Retrieved from [Link]

            • European Chemicals Agency (ECHA). C&L Inventory: Lanoconazole - Hazard Classifications. Retrieved from [Link]

            • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

            Sources

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Lanoconazole
            Reactant of Route 2
            Lanoconazole

            Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

            Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.